Methyl 2-(3,5-difluorophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJMEHGTPXJXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210530-70-4 | |
| Record name | 210530-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-(3,5-difluorophenyl)acetate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-(3,5-difluorophenyl)acetate, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and drug development. We will delve into its fundamental properties, strategic importance in pharmaceutical design, synthesis methodologies, analytical characterization, and essential safety protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Core Molecular Attributes
This compound is a substituted phenylacetate ester. The strategic placement of two fluorine atoms on the phenyl ring significantly influences its physicochemical and biological properties.
Molecular Formula and Weight
The chemical structure of this compound consists of a 3,5-difluorophenyl group attached to the alpha-carbon of a methyl acetate moiety. This arrangement gives rise to the following molecular formula and weight:
| Attribute | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.15 g/mol |
The molecular weight is calculated based on the atomic masses of the constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), and Oxygen (15.999 u).[1][2][3][][5]
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[6][7][8][9] The presence of the 3,5-difluoro substitution pattern in this compound is not arbitrary; it is a deliberate design element intended to modulate several key parameters.
-
Metabolic Stability: Fluorine's high electronegativity can alter the electronic properties of adjacent C-H bonds, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[10] This can lead to an increased half-life of the drug in the body.
-
Lipophilicity and Permeability: The strategic placement of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[6][8]
-
Binding Affinity: The highly polarized C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of the drug.[8]
-
pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing a drug's solubility and pharmacokinetic profile.[6]
The following diagram illustrates the logical flow of how fluorine substitution impacts drug properties:
Caption: Impact of Fluorine Substitution on Drug Properties.
Synthesis of this compound
The synthesis of substituted phenylacetic acid esters like this compound can be approached through several established synthetic routes. A common and effective method involves the esterification of the corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.
Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
2-(3,5-difluorophenyl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3,5-difluorophenyl)acetic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
The following diagram illustrates the general workflow for the synthesis and purification:
Caption: General Synthesis and Purification Workflow.
Alternative synthetic strategies may include palladium-catalyzed coupling reactions.[11] For instance, a Suzuki coupling of an appropriate aryl boronic acid with a haloacetate derivative could be employed.[11] Another approach involves the carbonylation of benzyl halides.[12]
Analytical Characterization
The structural confirmation and purity assessment of this compound are crucial. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl ester protons, a singlet for the methylene protons, and a characteristic multiplet pattern for the aromatic protons of the 3,5-difluorophenyl ring. The integration of these signals should correspond to the number of protons in each environment. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the methyl carbon, the methylene carbon, and the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).[13] |
| ¹⁹F NMR | The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms at the 3 and 5 positions. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (186.15 g/mol ). |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. C-F stretching vibrations will also be present. |
Safety and Handling
Fluorinated organic compounds require careful handling due to their potential reactivity and biological effects.[14]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[14][15]
-
Hand Protection: Use appropriate chemical-resistant gloves.[14][15]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[14][15]
Handling Procedures:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes.[14]
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[16][17]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[14]
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules in drug discovery and development. Its difluorinated phenyl moiety offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in research.
References
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Molecular Weight Calculator. [Link]
- Smith, J. et al. Synthesis of phenylacetic acid esters.
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Kumar, A. et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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Fluorine in drug discovery: Role, design and case studies. [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
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Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]
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C9H8Br2O2 molar mass. [Link]
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An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]
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Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
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-
BMRB entry bmse000481 - Phenyl Acetate. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
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Molar Mass Calculator. American Water Chemicals, Inc. [Link]
-
1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). Human Metabolome Database. [Link]
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-
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A-Z. A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2-(3,5-difluorophenyl)acetate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(3,5-difluorophenyl)acetate (CAS No. 134439-50-6), a key intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, my objective is to move beyond mere data presentation. This document elucidates the structural information derived from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It details the causality behind the observed spectral features and provides robust, field-tested protocols for data acquisition, ensuring that researchers, scientists, and drug development professionals can confidently identify and characterize this compound.
Structural and Spectroscopic Overview
This compound possesses a unique combination of functional groups: a methyl ester, a benzylic methylene group, and a symmetrically disubstituted aromatic ring. Each of these components imparts a distinct and identifiable signature across different spectroscopic techniques. Understanding the molecule's structure and symmetry is the foundational step to a logical interpretation of its spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule. The absence of adjacent, non-equivalent protons for the aliphatic groups leads to simple singlet signals, which simplifies spectral interpretation.[1]
Rationale for Signal Assignment:
-
Aromatic Protons (H-2, H-4, H-6): These protons are situated on the electron-deficient difluorinated ring. The strong electron-withdrawing effect of the two fluorine atoms deshields these protons, shifting them downfield. Due to coupling with the two meta-positioned fluorine atoms, the signals for H-2/H-6 and H-4 will appear as complex multiplets, specifically as triplets of triplets or similar patterns, a characteristic feature for this substitution pattern.
-
Methylene Protons (Ha): These benzylic protons are adjacent to both the aromatic ring and the carbonyl group of the ester. This proximity to two deshielding groups places their signal at a characteristic chemical shift. As there are no adjacent protons, the signal is a sharp singlet.[2]
-
Methyl Protons (Hb): The protons of the methyl ester group are deshielded by the adjacent oxygen atom, resulting in a characteristic singlet downfield from typical alkane protons.[3]
Table 1: Summary of Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-2, H-6 | ~6.95 | m | 2H | Aromatic |
| H-4 | ~6.75 | m (tt) | 1H | Aromatic |
| Hₐ | ~3.65 | s | 2H | -CH₂- |
| Hₑ | ~3.70 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy Analysis
Due to the plane of symmetry in the 3,5-difluorophenyl ring, several carbon atoms are chemically equivalent, which reduces the total number of signals observed in the ¹³C NMR spectrum.[4] Proton decoupling is standard practice to ensure each unique carbon appears as a singlet, simplifying the spectrum.[5]
Rationale for Signal Assignment:
-
C=O (Carbonyl): The ester carbonyl carbon is significantly deshielded and appears at the lowest field, typically in the 170-175 ppm range.
-
Aromatic Carbons: Aromatic carbons typically resonate between 110-160 ppm. The carbons directly bonded to fluorine (C-3, C-5) will show a large one-bond coupling constant (¹JCF) and appear as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. The ipso-carbon (C-1) is expected to be a triplet due to coupling with both fluorine atoms.
-
Aliphatic Carbons: The methylene (-CH₂-) and methyl (-OCH₃) carbons appear at higher fields (upfield), with the carbon attached to oxygen (-OCH₃) being more deshielded than the benzylic carbon.
Table 2: Summary of Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment |
|---|---|---|
| ~170.5 | s | C=O |
| ~163.0 | dd (¹JCF ≈ 248 Hz) | C-3, C-5 |
| ~138.5 | t (³JCF ≈ 10 Hz) | C-1 |
| ~112.5 | t (²JCF ≈ 25 Hz) | C-2, C-6 |
| ~102.0 | t (²JCF ≈ 26 Hz) | C-4 |
| ~52.5 | s | -OCH₃ |
| ~40.5 | s | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for identifying key functional groups. The spectrum is dominated by strong absorptions from the ester and the fluorinated aromatic ring. The analysis is typically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), the latter being unique for every molecule.[6]
Rationale for Peak Assignment:
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.
-
C=O Stretching: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected around 1740-1760 cm⁻¹.[7] This is one of the most diagnostic peaks in the spectrum.
-
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: Esters exhibit two characteristic C-O stretching bands. The C(=O)-O stretch is typically found around 1250-1200 cm⁻¹, and the O-C stretch appears around 1150-1100 cm⁻¹. These are usually strong and sharp.
-
C-F Stretching: The C-F bonds give rise to very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region. These can sometimes overlap with the C-O stretching bands but are typically very intense.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2990-2950 | Medium-Weak | Aliphatic C-H Stretch |
| ~1750 | Strong, Sharp | Ester C=O Stretch |
| ~1620, ~1590, ~1470 | Medium-Strong | Aromatic C=C Stretch |
| ~1350 | Strong | C-F Stretch |
| ~1230 | Strong | Asymmetric C-O-C Stretch |
| ~1130 | Strong | Symmetric C-O-C Stretch & C-F Stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight of a compound and its fragmentation patterns, which act as a structural fingerprint. The stability of the resulting fragments dictates the observed spectrum.[8]
Expected Fragmentation Pattern: The molecular ion (M⁺˙) peak is expected at m/z 186, corresponding to the molecular weight of the compound. The fragmentation of phenylacetate esters is well-documented and typically involves several key pathways.[9]
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the methylene group and the carbonyl group to form the highly stable 3,5-difluorobenzyl cation. This fragment is expected to be the base peak.
-
Loss of Methoxy Radical: Cleavage of the O-CH₃ bond can lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in an acylium ion.
-
Loss of Carbomethoxy Group: Cleavage of the bond between the aromatic ring and the methylene group can lead to the loss of the •CH₂COOCH₃ radical (73 Da).
-
McLafferty Rearrangement: This is not possible for this molecule as it lacks the required gamma-hydrogen.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Identity |
|---|---|---|
| 186 | [C₉H₈F₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 129 | [C₇H₅F₂]⁺ | 3,5-Difluorobenzyl/Tropylium Cation (Base Peak) |
| 155 | [C₈H₅F₂O]⁺ | [M - •OCH₃]⁺ |
| 113 | [C₇H₅F₂]⁺ | [M - •CH₂COOCH₃]⁺ |
Experimental Protocols
The following are standardized, self-validating protocols for acquiring high-quality spectroscopic data for this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[10]
-
Homogenization: Cap the NMR tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument). Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2-5 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (Neat Liquid/Thin Film): This is the preferred method for a liquid sample. Place one drop of neat this compound directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin, uniform liquid film.
-
Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to achieve a high-quality spectrum.[11]
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Introduction Method: Introduce the sample into the mass spectrometer. For a volatile, thermally stable compound, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is ideal.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.[12]
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the fragmentation pattern with predicted pathways and library data for structural confirmation.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a unique and unambiguous spectroscopic fingerprint for this compound. The ¹H NMR confirms the presence and ratio of the three distinct proton environments. The ¹³C NMR, through its chemical shifts and C-F coupling patterns, validates the carbon skeleton and the substitution pattern of the aromatic ring. FT-IR spectroscopy provides rapid confirmation of the essential ester and fluoroaromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of the stable 3,5-difluorobenzyl cation. By following the detailed protocols and understanding the rationale behind the spectral features outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate.
References
-
Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. (2025). PMC - NIH. [Link]
-
Phenyl-substituted biliazine: Structure and spectroscopy. (2025). Oak Ridge National Laboratory. [Link]
-
FT-IR spectrum of 3-(3-fluorophenyl)-2-methylacrylic acid (HL). (n.d.). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Figure 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... (n.d.). ResearchGate. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Tufts University. [Link]
-
Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. (n.d.). Redalyc. [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. [Link]
-
12.2: NMR Spectra - an introduction and overview. (2020). Chemistry LibreTexts. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. (n.d.). SciELO Colombia. [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012). PubMed. [Link]
-
Synthesis, Spectroscopic and Electrochemical Characterization of a New Chromium (III) Substituted Dawson Polyoxometalate. (2025). ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]
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Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
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A Review on Sasa quelpaertensis's Phytochemical Profiles and Pharmacological Activities. (n.d.). MDPI. [Link]
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13 C NMR spectrum of the methyl peaks of isotactic, atactic, and syndiotactic polypropylene. 27. (n.d.). ResearchGate. [Link]
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Fourier transform infrared (FTIR) spectrum of poly(methyl-2methacrylate) sample. (n.d.). ResearchGate. [Link]
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C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical... (n.d.). Doc Brown's Chemistry. [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). (n.d.). Human Metabolome Database. [Link]
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"Methyl 2-(3,5-difluorophenyl)acetate" physical properties and appearance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(3,5-difluorophenyl)acetate, a key intermediate in medicinal chemistry. The information is curated to support laboratory research and development activities, with a focus on technical specifications, safety, and handling.
Chemical Identity and Structure
This compound is a fluorinated aromatic ester. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of complex molecules, particularly in the development of novel antibiotics. It has been investigated as a reactant in the synthesis of diphenylurea derivatives aimed at combating methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA).
The fundamental identifiers and structural representation of this compound are detailed below.
| Identifier | Value |
| CAS Number | 210530-70-4[1] |
| Molecular Formula | C₉H₈F₂O₂[1] |
| Molecular Weight | 186.16 g/mol |
| IUPAC Name | This compound |
| Synonyms | O=C(OC)CC1=CC(F)=CC(F)=C1[1] |
graph "Methyl_2-(3,5-difluorophenyl)acetate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; C8 [label="C", pos="3,0!"]; O1 [label="O", pos="3.5,-0.5!"]; O2 [label="O", pos="3.5,0.5!"]; C9 [label="CH₃", pos="4.5,-0.5!"]; F1 [label="F"]; F2 [label="F"];
// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C3 -- F1; C5 -- F2; C7 -- C8; C8 -- O1 [style=double]; C8 -- O2; O2 -- C9;
// Positioning for clarity - may need adjustment C1 [pos="0,0!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="1,1.5!"]; C6 [pos="1,0.5!"]; C7 [pos="0,-1!"]; F1 [pos="-2,2!"]; F2 [pos="2,2!"]; }
Figure 1. Chemical structure of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Not explicitly stated in available literature; likely a liquid or low-melting solid. | Inferred |
| Purity | ≥95% | [1] |
| Boiling Point | Predicted: 196.6 ± 25.0 °C | Not explicitly cited |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Storage | Sealed in a dry place at room temperature.[1] | [1] |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the known hazards of structurally similar compounds, such as other fluorinated phenylacetates, caution should be exercised when handling this chemical. For a related compound, methyl 2-(3-fluorophenyl)acetate, the following hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
General Handling Precautions:
-
Avoid inhalation of vapors or dust.
-
Prevent contact with skin and eyes.
-
Keep away from ignition sources.
-
Use only in a well-ventilated area.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Fischer esterification of 2-(3,5-difluorophenyl)acetic acid with methanol in the presence of an acid catalyst.
Figure 2. General workflow for the synthesis of this compound.
Exemplary Fischer Esterification Protocol:
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(3,5-difluorophenyl)acetic acid and an excess of methanol (acting as both reactant and solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Conclusion
This compound is a valuable synthetic intermediate with applications in the development of novel pharmaceuticals. This guide provides a summary of its known physical and chemical properties, along with a general synthesis protocol. Researchers should exercise caution when handling this compound and refer to safety data for structurally similar molecules in the absence of a specific SDS. Further experimental characterization of its physical properties would be beneficial to the scientific community.
References
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Lead Sciences. This compound. [Link]
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The Strategic Role of Methyl 2-(3,5-difluorophenyl)acetate as a Synthetic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3,5-difluorophenyl)acetate is a fluorinated organic compound that has emerged as a versatile and highly valuable synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic importance lies in the unique combination of a reactive ester functional group and a difluorinated phenyl ring. The strong electron-withdrawing nature of the two fluorine atoms at the meta positions significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent benzylic position, making it a powerful building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its diverse applications as a pivotal intermediate in multi-step synthetic pathways.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 210530-70-4 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 220-225 °C (estimated) |
| Solubility | Soluble in most common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, toluene); sparingly soluble in water.[1] |
While detailed spectroscopic data is proprietary to manufacturers, typical expected shifts in ¹H and ¹³C NMR are based on the analysis of its parent compound, methyl phenylacetate, and the known effects of fluorine substitution.[2]
-
¹H NMR: Protons on the aromatic ring would appear as multiplets in the aromatic region (approx. δ 6.8-7.2 ppm). The methylene protons (α- to the carbonyl) would present as a singlet around δ 3.6-3.8 ppm, and the methyl ester protons would be a sharp singlet around δ 3.7 ppm.
-
¹³C NMR: The carbonyl carbon is expected around δ 170-172 ppm. The carbons bonded to fluorine would show large C-F coupling constants, appearing in the δ 160-165 ppm region. Other aromatic carbons, the methylene carbon, and the methoxy carbon would appear at characteristic chemical shifts.
-
IR Spectroscopy: Key stretches would include a strong C=O absorption for the ester at approximately 1740 cm⁻¹, and C-F bond stretches in the 1100-1300 cm⁻¹ region.
Synthesis of this compound
The most direct and common method for the preparation of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.[3][4] The Fischer-Speier esterification is a classic, reliable, and scalable method for this transformation.[5]
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a representative lab-scale synthesis.
Objective: To synthesize this compound from 2-(3,5-difluorophenyl)acetic acid.
Materials:
-
2-(3,5-difluorophenyl)acetic acid (1.0 equiv)
-
Methanol (used as solvent and reagent, large excess, e.g., 20 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, e.g., 0.05 equiv)[6]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3,5-difluorophenyl)acetic acid (1.0 equiv) and an excess of methanol (20 equiv).[7]
-
Stir the mixture until the acid dissolves completely.
-
Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.[6] The addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or dichloromethane (e.g., 50 mL for a 10g scale reaction).
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if required.
Causality and Trustworthiness:
-
Excess Methanol: Using methanol as the solvent as well as the reagent drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield.[9][10]
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[11] This catalytic step is crucial for achieving a reasonable reaction rate.
-
Aqueous Workup: The sodium bicarbonate wash is a critical self-validating step. It neutralizes and removes both the strong acid catalyst and any remaining starting material, ensuring the purity of the isolated ester.[8]
Core Utility: A Hub for Chemical Transformations
The true value of this compound is realized in its subsequent chemical transformations. The ester and the activated methylene group serve as handles for introducing further molecular complexity.
Key Synthetic Transformations
Caption: Key synthetic pathways originating from this compound.
1. Saponification/Hydrolysis
The ester can be readily hydrolyzed back to the parent 2-(3,5-difluorophenyl)acetic acid under either acidic or basic conditions.[12][13] Basic hydrolysis (saponification) using aqueous sodium hydroxide followed by acidic workup is often preferred for its irreversibility and high yields. This transformation is fundamental when the ester is used as a protecting group for the carboxylic acid or when the acid itself is the desired building block for subsequent coupling reactions (e.g., amide bond formation with coupling agents).[14]
2. Amidation
Direct reaction of the ester with primary or secondary amines, often at elevated temperatures or with specific catalysts, yields the corresponding N-substituted amides.[15] This is a direct and atom-economical route to amide synthesis, a critical linkage in countless pharmaceutical agents. The 3,5-difluoro substitution pattern is often incorporated into drug candidates to enhance metabolic stability or modulate binding affinity.[14]
3. Reduction to Alcohol
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to the corresponding primary alcohol, 2-(3,5-difluorophenyl)ethanol. This provides access to a different class of compounds where the alcohol can be further functionalized, for example, through oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution.[16]
4. α-Alkylation
The methylene (α-carbon) protons are rendered acidic by the adjacent carbonyl group and the electron-withdrawing phenyl ring. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C), generates a nucleophilic ester enolate.[17] This enolate can then react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. This process is one of the most powerful applications of this intermediate, as it allows for the construction of a new carbon-carbon bond at the benzylic position, introducing significant structural diversity. The general principle is analogous to the alkylation of methyl phenylacetate.[1]
Workflow: α-Alkylation Pathway
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Unlocking the Therapeutic Potential of Methyl 2-(3,5-difluorophenyl)acetate: A Technical Guide for Preclinical Investigation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive exploration of the potential biological activities of Methyl 2-(3,5-difluorophenyl)acetate. As a Senior Application Scientist, this document is structured to offer not just a theoretical overview, but a practical roadmap for the preclinical investigation of this compound. We will delve into the rationale behind hypothesizing its therapeutic potential, grounded in the established bioactivities of structurally similar molecules, and provide detailed, field-proven experimental protocols to validate these hypotheses.
Introduction: The Rationale for Investigating this compound
This compound is a small molecule whose biological activities have not been extensively characterized in publicly available literature. However, its structural features provide a strong basis for postulating its potential as a therapeutic agent. The molecule can be deconstructed into two key components: the phenylacetic acid backbone and the 3,5-difluoro substitution on the phenyl ring.
-
The Phenylacetic Acid Scaffold: Phenylacetic acid and its derivatives are a well-established class of compounds with a wide range of biological activities. Notably, they are recognized for their anti-inflammatory, analgesic, and antipyretic properties[1]. Phenylacetic acid itself serves as a precursor in the production of pharmaceuticals like penicillin and diclofenac[2][3]. Furthermore, certain phenylacetic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (hPPARs), which are implicated in metabolic disorders[4].
-
The Influence of Fluorine Substitution: The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile[5][6][7][8]. The 3,5-difluoro substitution pattern, in particular, can alter the electronic properties of the phenyl ring, potentially leading to more potent and selective biological activity. The parent acid, 3,5-Difluorophenylacetic acid, is a known intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory diseases[9].
Given these structural precedents, it is reasonable to hypothesize that this compound may possess significant anti-inflammatory and cytotoxic (anticancer) activities. This guide will now focus on the experimental validation of these hypotheses.
Investigating Potential Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in a myriad of diseases. The anti-inflammatory potential of a novel compound can be assessed through a tiered screening approach, starting with simple in vitro assays and progressing to more complex cell-based models.
Initial In Vitro Screening: Protein Denaturation Inhibition Assay
Rationale: Protein denaturation is a well-documented cause of inflammation. This assay provides a rapid and cost-effective preliminary screen for anti-inflammatory activity by assessing the ability of the test compound to inhibit thermally induced protein denaturation.
Experimental Protocol: Inhibition of Albumin Denaturation [10]
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Standard Drug Stock Solution: Prepare a 1 mg/mL stock solution of a reference anti-inflammatory drug (e.g., Diclofenac sodium) in the same solvent.
-
1% Aqueous Albumin Solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) or egg albumin in distilled water.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
-
Assay Procedure:
-
In a set of microcentrifuge tubes, add 0.2 mL of 1% albumin solution.
-
Add 2.8 mL of PBS.
-
Add 2 mL of varying concentrations of the test compound (e.g., 10, 50, 100, 200, 500 µg/mL) prepared by diluting the stock solution with the appropriate solvent.
-
Prepare a control group with the solvent alone and a standard group with the reference drug.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Cell-Based Assay: Nitric Oxide (NO) Inhibition in Macrophages
Rationale: Macrophages play a central role in the inflammatory response. When activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), they produce nitric oxide (NO), a key inflammatory mediator. Measuring the inhibition of NO production in a macrophage cell line (e.g., RAW 264.7) is a standard method for assessing anti-inflammatory activity.
Experimental Workflow: NO Production Assay
Caption: Workflow for assessing NO inhibition in LPS-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitrite Determination [11]
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells + LPS + solvent) and a negative control (cells only).
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve of sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Investigating Potential Anticancer Activity
The structural similarity of the test compound to intermediates used in the synthesis of bioactive molecules, including potential anticancer agents, warrants an investigation into its cytotoxic effects on cancer cell lines.
Primary Screening: Cell Viability Assay
Rationale: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and high-throughput method for initial screening of potential anticancer compounds.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining cytotoxicity using the MTT assay.
Experimental Protocol: MTT Assay [12][13]
-
Cell Culture and Seeding:
-
Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value for each cell line.
-
Data Presentation and Interpretation
For a clear comparison of the experimental results, all quantitative data should be summarized in tables.
Table 1: Hypothetical Anti-Inflammatory Activity Data
| Compound | Protein Denaturation Inhibition (IC50, µg/mL) | NO Inhibition in RAW 264.7 cells (IC50, µM) |
| This compound | [Insert Value] | [Insert Value] |
| Diclofenac Sodium (Standard) | [Insert Value] | [Insert Value] |
Table 2: Hypothetical Cytotoxicity Data
| Cell Line | This compound (IC50, µM) | Doxorubicin (Standard) (IC50, µM) |
| MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] | [Insert Value] |
| HeLa (Cervical Cancer) | [Insert Value] | [Insert Value] |
| HEK293 (Non-cancerous) | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This technical guide has outlined a scientifically grounded approach to exploring the potential biological activities of this compound. Based on the known bioactivities of its structural components, we have hypothesized that this compound may exhibit anti-inflammatory and anticancer properties. The provided experimental protocols offer a clear and validated pathway for testing these hypotheses.
Should the initial screening assays yield promising results, further investigations would be warranted. These could include:
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound. For anti-inflammatory activity, this could involve measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). For anticancer activity, assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and migration/invasion assays would be informative.
-
In Vivo Studies: If in vitro activity is confirmed, preclinical studies in animal models of inflammation or cancer would be the next logical step to assess efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By following the methodologies outlined in this guide, researchers can systematically and rigorously evaluate the therapeutic potential of this compound, potentially leading to the development of novel therapeutic agents.
References
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PubChem. (n.d.). 3,5-Difluorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of phenylacetic acid derivatives (1 and 2) isolated from I. aquifolium. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
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National Cancer Institute. (n.d.). Protocols - Nanotechnology Characterization Lab. Retrieved from [Link]
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- ACS Publications. (2026, January 19). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
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Sparrow Chemical. (n.d.). Phenylacetic Acid. Retrieved from [Link]
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- Fluorine in drug discovery: Role, design and case studies. (n.d.).
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The Strategic Application of Methyl 2-(3,5-difluorophenyl)acetate in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
Introduction: The Fluorine Advantage in Drug Design
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the various fluorinated motifs, the 3,5-difluorophenyl group has emerged as a particularly valuable scaffold. This guide provides an in-depth technical overview of the applications of a key building block, Methyl 2-(3,5-difluorophenyl)acetate , in the synthesis of novel therapeutic agents, with a focus on its role in the development of potent enzyme inhibitors.
From Ester to Acid: The Gateway Intermediate
This compound serves as a readily available and versatile precursor for the corresponding carboxylic acid, 3,5-difluorophenylacetic acid. This transformation is typically achieved through a straightforward hydrolysis reaction, a fundamental process in organic synthesis. The resulting carboxylic acid is a crucial intermediate for the construction of more complex molecular architectures.
Experimental Protocol: Hydrolysis of this compound
A standard laboratory procedure for the hydrolysis of this compound involves the following steps:
-
Reaction Setup: this compound is dissolved in a suitable solvent mixture, such as methanol and water.
-
Base Addition: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution.
-
Heating: The reaction mixture is heated to reflux to drive the hydrolysis to completion.
-
Acidification: After cooling, the mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the 3,5-difluorophenylacetic acid.
-
Isolation: The solid product is collected by filtration, washed with water, and dried to yield the pure carboxylic acid.
This seemingly simple conversion is the gateway to a multitude of applications in medicinal chemistry, enabling the incorporation of the 3,5-difluorophenylacetyl moiety into various drug scaffolds.
Application Focus: Potent Inhibitors of Soluble Epoxide Hydrolase (sEH)
A prominent application of 3,5-difluorophenylacetic acid, derived from its methyl ester, is in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH).[1][2] sEH is a key enzyme in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs).[3][4] EETs possess a range of beneficial physiological effects, including anti-inflammatory, anti-hypertensive, and analgesic properties.[4][5] By inhibiting sEH, the levels of these protective EETs are increased, offering a promising therapeutic strategy for a variety of diseases, including cardiovascular disorders, inflammation, and pain.[1][3][4]
The 3,5-difluorophenylacetyl group has proven to be a critical pharmacophore in the design of highly potent and selective sEH inhibitors. The fluorine atoms can enhance binding affinity through favorable interactions with the enzyme's active site and improve the metabolic stability of the inhibitor.
Synthetic Workflow: From this compound to a Potent sEH Inhibitor
The following diagram illustrates a representative synthetic pathway for a potent sEH inhibitor, starting from this compound.
Caption: Synthetic workflow from this compound to a potent sEH inhibitor.
Mechanism of Action: sEH Inhibition
Soluble epoxide hydrolase metabolizes EETs to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[3][4] Inhibitors containing the 3,5-difluorophenylacetyl moiety bind to the active site of sEH, preventing the hydrolysis of EETs. This leads to an accumulation of EETs, which can then exert their beneficial effects on various signaling pathways.
Caption: Mechanism of action of sEH inhibitors derived from this compound.
Quantitative Data: Potency of sEH Inhibitors
The following table summarizes the inhibitory potency of representative sEH inhibitors incorporating the 3,5-difluorophenylacetyl scaffold against human sEH.
| Compound ID | Scaffold Modification | IC₅₀ (nM) for human sEH |
| GSK2256294 | Cyclohexylamino-triazine | Potent and selective |
| URB937 | Biphenyl carbamate | Highly potent |
Note: Specific IC₅₀ values can vary depending on the assay conditions. GSK2256294 is noted as a potent and selective inhibitor in clinical studies.[6][7] URB937 is a well-characterized potent FAAH inhibitor with a similar structural motif.[8][9]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward conversion to 3,5-difluorophenylacetic acid provides access to a key pharmacophore for the development of potent enzyme inhibitors, most notably for soluble epoxide hydrolase. The strategic incorporation of the 3,5-difluorophenyl moiety has been shown to significantly enhance the biological activity and pharmacokinetic properties of drug candidates. As our understanding of the role of enzymes like sEH in various disease states continues to grow, the demand for innovative and highly functionalized building blocks such as this compound is expected to increase, paving the way for the discovery of next-generation therapeutics.
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Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC - PubMed Central. [Link]
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Development of a Multigram Synthesis of URB937, a Peripherally Restricted FAAH Inhibitor. ResearchGate. [Link]
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Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications. ResearchGate. [Link]
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Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. PubMed. [Link]
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Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. [Link]
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The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? ResearchGate. [Link]
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Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. [Link]
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Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor. eScholarship.org. [Link]
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Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. PubMed Central. [Link]
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The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. Frontiers. [Link]
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Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. PubMed Central. [Link]
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The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? - NRC Publications Archive - Canada.ca. [Link]
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Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. PMC - NIH. [Link]
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Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. Frontiers. [Link]
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3,5-Difluorophenylacetic acid - Chem-Impex. [Link]
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Pharmacokinetics, pharmacodynamics and safety studies on URB 937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. ResearchGate. [Link]
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Methodological & Application
Application Note: Synthesis of Methyl 2-(3,5-difluorophenyl)acetate via Fischer Esterification
Introduction
Methyl 2-(3,5-difluorophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluorophenyl moiety can significantly enhance the biological activity and pharmacokinetic properties of target molecules. This application note provides a detailed protocol for the synthesis of this compound from 3,5-difluorophenylacetic acid using a classic Fischer-Speier esterification reaction. The causality behind experimental choices, a self-validating protocol, and comprehensive characterization are central to this guide, ensuring reproducibility and high-purity outcomes for researchers in drug development and synthetic chemistry.
Chemical Principles and Mechanistic Insights
The synthesis of this compound from 3,5-difluorophenylacetic acid is achieved through an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. This reversible reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.
The mechanism of the Fischer esterification proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.
-
Deprotonation: A weak base, such as the alcohol or water present in the reaction mixture, removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol in this case) is used, and in some variations, water is removed as it is formed.[1]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,5-Difluorophenylacetic acid | ≥98% | Commercially Available |
| Methanol (Anhydrous) | ≥99.8% | Commercially Available |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Commercially Available |
| Diethyl Ether (Anhydrous) | ≥99% | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Round-bottom flask (100 mL) | - | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Heating mantle or oil bath | - | Standard laboratory supplier |
| Separatory funnel (250 mL) | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
Safety Precautions
-
3,5-Difluorophenylacetic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol: Highly flammable and toxic. Avoid inhalation, ingestion, and skin contact. Work in a fume hood and keep away from ignition sources.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield. Always add acid to other liquids slowly and with stirring.
-
Diethyl Ether: Extremely flammable. Work in a fume hood away from any potential ignition sources.
Reaction Setup and Procedure
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorophenylacetic acid (5.0 g, 29.0 mmol).
-
Add anhydrous methanol (50 mL) to the flask. Methanol serves as both a reactant and the solvent. An excess is used to drive the reaction equilibrium towards the product side.
-
Carefully and slowly, add concentrated sulfuric acid (1 mL) to the reaction mixture with stirring. This should be done in a fume hood and preferably in an ice bath to dissipate the heat generated.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or an oil bath.
-
Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution may occur), followed by 50 mL of saturated sodium chloride solution (brine) to aid in the removal of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A typical starting eluent system would be 95:5 (hexane:ethyl acetate), with the polarity gradually increasing as needed. The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield the final product as a colorless oil.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~3.7 (s, 3H, -OCH₃), ~3.6 (s, 2H, -CH₂-), ~6.7-6.9 (m, 3H, Ar-H) |
| ¹³C NMR | δ (ppm): ~171 (C=O), ~163 (d, J = 245 Hz, C-F), ~140 (t, J = 10 Hz, C-C), ~112 (m, Ar-CH), ~102 (t, J = 25 Hz, Ar-CH), ~52 (-OCH₃), ~40 (-CH₂) |
| IR (Infrared) | ν (cm⁻¹): ~2950 (C-H stretch), ~1740 (C=O stretch, ester), ~1620, 1590 (C=C stretch, aromatic), ~1300-1100 (C-O stretch, C-F stretch) |
| Mass Spec. | Expected [M]+ at m/z = 186.05 |
Discussion and Conclusion
The Fischer esterification provides a reliable and straightforward method for the synthesis of this compound from its corresponding carboxylic acid. The use of excess methanol as the solvent effectively shifts the reaction equilibrium to favor product formation. The workup procedure is designed to remove the acid catalyst and any unreacted starting material, while the final purification by column chromatography ensures a high-purity product. The provided spectroscopic data serves as a benchmark for the successful synthesis and characterization of the target compound. This protocol is well-suited for researchers in medicinal chemistry and drug development requiring access to this important fluorinated building block.
References
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Syntheses. Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
-
MIT OpenCourseWare. (F19). 5.310 Fischer Esterification Lab Manual. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
-
University of California, Riverside. The Fischer Esterification. Retrieved from [Link]
-
The Royal Society of Chemistry. General Experimental. Retrieved from [Link]
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PubChem. Methyl difluoroacetate. Retrieved from [Link]
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Introduction: The Strategic Importance of 3,5-Difluorophenylacetic Acid Esters
An In-Depth Guide to the Esterification of 3,5-Difluorophenylacetic Acid: Protocols and Mechanistic Insights
3,5-Difluorophenylacetic acid is a highly versatile fluorinated building block in modern chemical synthesis.[1] Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable precursor for creating novel molecules in medicinal chemistry and agrochemical development.[1] The conversion of this carboxylic acid to its corresponding esters is a critical transformation, as esterification can significantly enhance a molecule's metabolic stability, improve bioavailability, and modulate its reactivity for subsequent synthetic steps.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful esterification of 3,5-difluorophenylacetic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a comparative analysis of two robust methods: the classic Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification. By understanding the causality behind experimental choices, researchers can select and optimize the ideal protocol for their specific synthetic goals.
Physicochemical Properties and Safe Handling
A thorough understanding of the starting material is fundamental to successful and safe experimentation. 3,5-Difluorophenylacetic acid is a stable, crystalline solid, but it requires appropriate handling due to its irritant nature.[2]
Table 1: Physicochemical Data for 3,5-Difluorophenylacetic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| CAS Number | 105184-38-1 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 67 - 81 °C | [1] |
| Solubility | Soluble in methanol and other organic solvents | [1] |
Safety & Handling: 3,5-Difluorophenylacetic acid is classified as a skin and eye irritant and may cause respiratory irritation.[2] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Selecting the Appropriate Esterification Strategy
The choice of esterification method is dictated by the stability of the substrate, the nature of the alcohol, and the desired reaction conditions. Here, we compare two powerful and widely used methodologies.
-
Fischer-Speier Esterification: This is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an excess of alcohol.[4][5] It is a reversible equilibrium-driven process.[4] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using the alcohol as the solvent (a large excess) and/or by removing the water that is formed as a byproduct.[4][6] Its primary advantages are the low cost of reagents and procedural simplicity. However, the requisite strong acid and heat can be incompatible with sensitive functional groups.
-
Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, room-temperature conditions.[7] The reaction is not equilibrium-limited as the DCC formally dehydrates the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct.[7] This makes it ideal for substrates that are sensitive to acid or heat and for use with precious or sterically hindered alcohols.[7][8]
Protocol 1: Fischer-Speier Synthesis of Methyl 3,5-Difluorophenylacetate
This protocol details the synthesis of the methyl ester using a straightforward acid-catalyzed approach. The use of methanol as the solvent drives the reaction equilibrium towards completion.
Principle and Mechanism
The Fischer-Speier esterification proceeds via a six-step mechanism known by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4] The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and final deprotonation of the ester carbonyl yields the final product and regenerates the acid catalyst.[4][9]
Caption: Mechanism of Fischer-Speier Esterification.
Materials and Reagents
Table 2: Reagents for Fischer-Speier Esterification (10 mmol scale)
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3,5-Difluorophenylacetic Acid | 172.13 | 1.72 g | 10.0 mmol | 1.0 |
| Methanol (Anhydrous) | 32.04 | 25 mL | ~620 mmol | ~62 (Solvent) |
| Sulfuric Acid (Conc.) | 98.08 | 0.1 mL | ~1.8 mmol | 0.18 (Catalyst) |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorophenylacetic acid (1.72 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous methanol (25 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 mL) to the stirring solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water (50 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize and remove unreacted acid and the catalyst, followed by a brine wash (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure methyl 3,5-difluorophenylacetate.
Caption: Experimental workflow for Fischer-Speier esterification.
Protocol 2: Steglich Synthesis of Ethyl 3,5-Difluorophenylacetate
This protocol employs mild conditions suitable for more delicate substrates or when using less abundant alcohols. It avoids high temperatures and strong acids.
Principle and Mechanism
The Steglich esterification is a powerful coupling reaction.[7] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] While this intermediate can be directly attacked by an alcohol, the reaction can be slow, and the intermediate can undergo an unproductive intramolecular rearrangement to a stable N-acylurea.[7][8] DMAP acts as a superior nucleophilic catalyst; it rapidly intercepts the O-acylisourea to form a reactive N-acylpyridinium salt.[8][10] This "active ester" is highly susceptible to nucleophilic attack by the alcohol and cannot undergo the deleterious rearrangement, thus ensuring high yields.[8] The thermodynamic driving force is the formation of the very stable and insoluble dicyclohexylurea (DCU).
Caption: Mechanism of Steglich esterification highlighting the role of DMAP.
Materials and Reagents
Table 3: Reagents for Steglich Esterification (5 mmol scale)
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3,5-Difluorophenylacetic Acid | 172.13 | 0.86 g | 5.0 mmol | 1.0 |
| Ethanol (Anhydrous) | 46.07 | 0.35 mL | 6.0 mmol | 1.2 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.13 g | 5.5 mmol | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 61 mg | 0.5 mmol | 0.1 |
| Dichloromethane (DCM, Anhydrous) | - | 25 mL | - | (Solvent) |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,5-difluorophenylacetic acid (0.86 g, 5.0 mmol), anhydrous ethanol (0.35 mL, 6.0 mmol), and DMAP (61 mg, 0.5 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (25 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
DCC Addition: Add a solution of DCC (1.13 g, 5.5 mmol) in anhydrous DCM (5 mL) dropwise to the cold, stirring reaction mixture over 10 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Workup - Filtration: After the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP, followed by saturated aqueous sodium bicarbonate (2 x 20 mL), and finally brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by silica gel column chromatography to yield pure ethyl 3,5-difluorophenylacetate.
Caption: Experimental workflow for Steglich esterification.
Comparative Summary and Field Insights
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Room Temperature, Neutral pH) |
| Substrate Scope | Best for robust, simple substrates | Excellent for complex, acid/heat-sensitive substrates[7] |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Purification | Requires acid/base wash; distillation possible | Requires filtration of DCU; chromatography is common |
| Key Advantage | Low cost, simple reagents | High efficiency, broad scope, mild conditions |
| Key Challenge | Reversible reaction; potential for side reactions | DCU removal can be tedious; DCC is an allergen |
Expert Insight: For scaling up simple esters like the methyl or ethyl ester of 3,5-difluorophenylacetic acid, the Fischer-Speier method is often more economical. For more complex, high-value esters, or when working with delicate substrates containing other sensitive functional groups, the reliability and mildness of the Steglich protocol are indispensable. A common alternative to DCC is the water-soluble carbodiimide EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which generates a water-soluble urea byproduct, greatly simplifying the workup procedure.[11][12]
References
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Organic Chemistry Portal. Steglich Esterification. [Link]
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PubChem. 3,5-Difluorophenylacetic acid. National Center for Biotechnology Information. [Link]
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Cheméco. Chemical Properties of 3,5-Difluorophenylacetic acid (CAS 105184-38-1). [Link]
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Organic Syntheses. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. 1990, 69, 80. [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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Reddit. (2021). Steglich Esterification with EDC. r/OrganicChemistry. [Link]
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The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. [Link]
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Wikipedia. Steglich esterification. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Organic Chemistry Portal. (2010). Simple Method for the Esterification of Carboxylic Acids. Synform. [Link]
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Wikipedia. Fischer–Speier esterification. [Link]
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Clark, J. (2015). Making Esters. Chemguide. [Link]
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Chemistry LibreTexts. (2023). Making Esters From Carboxylic Acids. [Link]
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ResearchGate. General mechanism of the Fischer-Speier esterification. [Link]
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ResearchGate. (2016). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
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ResearchGate. (2016). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?. [Link]
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The Strategic Incorporation of Methyl 2-(3,5-difluorophenyl)acetate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Significance of the 3,5-Difluorophenyl Moiety in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the strategic use of fluorinated building blocks has become a cornerstone for enhancing pharmacological properties. Among these, Methyl 2-(3,5-difluorophenyl)acetate and its parent carboxylic acid serve as pivotal synthons for introducing the 3,5-difluorophenylacetyl group into nascent drug candidates. This structural motif is frequently observed in a variety of potent kinase inhibitors, where the fluorine atoms play a multifaceted role in modulating the molecule's efficacy and pharmacokinetic profile.
The rationale behind the incorporation of the 3,5-difluorophenyl group is rooted in fundamental principles of medicinal chemistry. The strong electron-withdrawing nature of fluorine atoms can significantly influence the acidity of nearby protons and the basicity of nitrogen atoms within the heterocyclic scaffolds common to kinase inhibitors. This modulation can be critical for establishing key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability. The 3,5-difluorosubstitution pattern also imparts a specific conformational preference to the phenyl ring, which can be exploited to optimize binding to the target protein.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, targeting key signaling pathways implicated in cancer and other proliferative diseases.
Targeted Signaling Pathways
Kinase inhibitors incorporating the 3,5-difluorophenyl moiety have demonstrated activity against several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for appreciating the therapeutic rationale behind the synthesis of these targeted agents.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[3]
Caption: The PI3K/Akt/mTOR signaling cascade.
The RAF/MEK/ERK (MAPK) Pathway
The RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central signaling route that transduces signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[4][5] Mutations in components of this pathway, particularly in BRAF, are common drivers of various cancers.[6]
Caption: The RAF/MEK/ERK (MAPK) signaling pathway.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in embryonic development, wound healing, and tissue regeneration.[7][8] However, dysregulation of the HGF/c-Met axis is strongly implicated in tumor growth, invasion, and metastasis.[9]
Caption: The HGF/c-Met signaling pathway.
Synthetic Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis of key intermediates and final kinase inhibitor compounds, starting from or incorporating this compound.
Protocol 1: Hydrolysis of this compound to 3,5-Difluorophenylacetic Acid
This initial step is often necessary as many subsequent coupling reactions are performed with the carboxylic acid.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
A white precipitate of 3,5-Difluorophenylacetic acid should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desired product.
Self-Validation:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
The melting point of the product should be consistent with the literature value (approximately 69-71 °C).
Protocol 2: Amide Bond Formation using 3,5-Difluorophenylacetic Acid - Synthesis of a Met Kinase Inhibitor Precursor
This protocol exemplifies a common application of 3,5-difluorophenylacetic acid in the synthesis of kinase inhibitors through amide bond formation.
Reaction Scheme:
Materials:
-
3,5-Difluorophenylacetic Acid (from Protocol 1)
-
A suitable amine (e.g., a substituted aniline or heterocyclic amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU or EDC/HOBt
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Anhydrous conditions (reaction performed under an inert atmosphere of nitrogen or argon)
Procedure:
-
Dissolve the amine (1.0 eq) and 3,5-Difluorophenylacetic Acid (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent (e.g., DCC, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality and Self-Validation:
-
The choice of coupling agent and solvent can significantly impact the reaction yield and purity. DCC is a classic and cost-effective choice, but can lead to the formation of N-acylurea byproducts. HATU and EDC/HOBt are often more efficient and lead to cleaner reactions, but are more expensive.
-
The purity of the final product should be assessed by HPLC and its identity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Direct Amidation of this compound
While less common in the literature for complex kinase inhibitors, direct amidation of the ester can be achieved, particularly with less sterically hindered amines.
Reaction Scheme:
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable solvent (e.g., methanol, ethanol, or a high-boiling point solvent like xylene)
-
Optional: A catalyst such as sodium methoxide or a Lewis acid.
Procedure:
-
Combine this compound (1.0 eq) and the amine (1.2-2.0 eq) in a suitable solvent in a sealed reaction vessel.
-
Heat the reaction mixture to reflux for an extended period (24-72 hours). The reaction progress should be monitored by TLC or GC-MS.
-
For less reactive amines, the addition of a catalytic amount of sodium methoxide can facilitate the reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Expertise and Experience:
-
This direct amidation is generally less efficient than the acid-amine coupling and is often limited to simpler amines.
-
The high temperatures and long reaction times can lead to side reactions and decomposition of sensitive substrates.
-
The workup procedure will depend on the properties of the amine and the resulting amide.
Data Presentation: Inhibitory Activity of Selected Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors that incorporate the 3,5-difluorophenyl moiety.
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Benzo[10][11]imidazo[2,1-b]thiazole derivative | EGFR | Varies by derivative | |
| c-Met Antagonist (e.g., JLK1360) | c-Met | Not specified in provided text | |
| Pyrazole derivative | CDK/cyclin kinases | Not specified in provided text | |
| 1-aryl-3-phenylurea derivative | RAF/MEK/ERK pathway | Not specified in provided text | [6] |
Note: Specific IC₅₀ values are often highly dependent on the assay conditions and the specific derivative within a series. Researchers should consult the primary literature for detailed inhibitory data.
Conclusion and Future Perspectives
This compound and its corresponding carboxylic acid are invaluable building blocks in the synthesis of targeted kinase inhibitors. The strategic placement of the 3,5-difluorophenyl group has proven to be a successful strategy for enhancing potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a practical framework for the incorporation of this important synthon into novel drug candidates. As our understanding of kinase biology continues to expand, the demand for versatile and effective building blocks like this compound will undoubtedly grow, paving the way for the development of next-generation targeted therapies.
References
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Gherardi, E., Youles, M., Miguel, R. N., & Blundell, T. L. (2003). Functional map and domain structure of MET, the product of the c-met protooncogene and receptor for hepatocyte growth factor/scatter factor. Proceedings of the National Academy of Sciences, 100(21), 12039–12044. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, H. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[10][11]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Molecules, 24(4), 682. [Link]
-
Jardim, D. L., Kurzrock, R., & Subbiah, V. (2015). The PI3K/AKT/mTOR pathway: a therapeutic target in various cancers. Expert Opinion on Therapeutic Targets, 19(11), 1447–1460. [Link]
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Yauch, R. L. (2012). The Met Signaling Pathway and Cancer. Genentech. [Link]
-
Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
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Zhang, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083-1093. [Link]
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Sun, Y., Liu, W., Liu, T., Feng, X., Yang, N., & Zhou, H. (2017). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncology Letters, 13(5), 3215–3220. [Link]
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Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2009). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2207–2214. [Link]
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Application Notes and Protocols: Methyl 2-(3,5-difluorophenyl)acetate as a Versatile Building Block for Novel Heterocycles
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The "magic methyl" effect, for instance, highlights how even subtle changes can profoundly impact a compound's biological activity.[1] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, a substantial percentage of new drugs and crop protection agents contain fluorine.[2][3]
Methyl 2-(3,5-difluorophenyl)acetate stands out as a particularly valuable building block. The 3,5-difluorophenyl motif offers a unique combination of electronic effects and metabolic stability. The two fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the aromatic ring and adjacent functionalities. This electronic modulation can be strategically exploited in various cyclization reactions to afford a diverse range of heterocyclic systems, which are foundational structures in many pharmaceuticals. This guide provides detailed protocols and insights into the application of this compound for the synthesis of novel pyrazoles, indoles, isoquinolines, and oxazoles, highlighting its potential in the generation of new chemical entities for drug discovery and agrochemical research.[4]
Synthesis of Substituted Pyrazoles
Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5] The reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine is a common method for pyrazole synthesis.[6][7] this compound can be readily converted into a key intermediate for pyrazole synthesis through a condensation reaction with dimethylformamide dimethyl acetal (DMF-DMA).
Synthetic Workflow for Pyrazole Synthesis
The proposed synthesis involves a two-step one-pot procedure. First, this compound reacts with DMF-DMA to form an enaminoester intermediate. This intermediate is then cyclized with a substituted hydrazine to yield the target pyrazole.
Caption: Workflow for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of Methyl 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from general procedures for pyrazole synthesis from arylacetates.[8]
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Phenylhydrazine
-
Anhydrous Toluene
-
Glacial Acetic Acid
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol), add DMF-DMA (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and add phenylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for an additional 4-8 hours until the enaminoester intermediate is consumed (monitored by TLC).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired pyrazole.
Expected Outcome and Mechanistic Insights
The reaction proceeds through the initial formation of an enamine from the reaction of the active methylene group of the acetate with DMF-DMA. Subsequent reaction with hydrazine and intramolecular cyclization with elimination of methanol and dimethylamine affords the pyrazole ring. The electron-withdrawing nature of the 3,5-difluorophenyl group is expected to enhance the acidity of the methylene protons, facilitating the initial condensation with DMF-DMA.
| Reactant | Reagents | Product | Typical Yield (%) |
| This compound | 1. DMF-DMA, Toluene, Reflux | Methyl 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate | 70-85 |
| 2. Phenylhydrazine, Acetic Acid |
Synthesis of Fluorinated Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles, a core structure in numerous natural products and pharmaceuticals.[9][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a ketone or aldehyde.[11][12] To utilize this compound in a Fischer indole synthesis, it must first be converted into a suitable ketone.
Proposed Synthetic Pathway to Indoles
The synthesis of a 2-(3,5-difluorophenyl)indole derivative would require a multi-step sequence starting with the conversion of the methyl acetate to a ketone, followed by formation of a phenylhydrazone and subsequent acid-catalyzed cyclization.
Caption: Proposed workflow for Fischer indole synthesis.
Protocol: Synthesis of 2-(3,5-Difluorophenyl)-3-phenyl-1H-indole
This protocol is based on established Fischer indole synthesis methodologies.[11]
Step 1: Synthesis of 1-Phenyl-2-(3,5-difluorophenyl)ethan-1-one
-
Hydrolyze this compound to the corresponding carboxylic acid using LiOH in a THF/water mixture.
-
The resulting carboxylic acid can be coupled with phenylmagnesium bromide in the presence of a suitable coupling agent or converted to the acid chloride and then reacted with benzene under Friedel-Crafts conditions to yield the desired ketone.
Step 2: Fischer Indole Synthesis
Materials:
-
1-Phenyl-2-(3,5-difluorophenyl)ethan-1-one
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-2-(3,5-difluorophenyl)ethan-1-one (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol (10 mL/mmol).
-
Add a catalytic amount of acetic acid and heat the mixture to reflux for 2-4 hours to form the phenylhydrazone.
-
Remove the ethanol under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (10 eq by weight) and heat the mixture to 100-120 °C for 1-2 hours.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Accessing Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[13][14] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[15][16] To employ this compound in this reaction, it must first be converted to the corresponding β-(3,5-difluorophenyl)ethylamine.
Synthetic Route to Tetrahydroisoquinolines
The conversion of the starting material to the required amine can be achieved through reduction of the corresponding amide or nitrile.
Caption: Pathway for Pictet-Spengler reaction.
Protocol: Synthesis of 6,8-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
This protocol is based on general Pictet-Spengler reaction conditions.[13]
Step 1: Synthesis of 2-(3,5-Difluorophenyl)ethanamine
-
Treat this compound with a solution of ammonia in methanol to form 2-(3,5-difluorophenyl)acetamide.
-
Reduce the amide using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF to yield 2-(3,5-difluorophenyl)ethanamine.
Step 2: Pictet-Spengler Reaction
Materials:
-
2-(3,5-Difluorophenyl)ethanamine
-
Acetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(3,5-difluorophenyl)ethanamine (1.0 eq) in dichloromethane (10 mL/mmol).
-
Add acetaldehyde (1.2 eq) to the solution at room temperature.
-
Cool the reaction mixture to 0 °C and add trifluoroacetic acid (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Dihydroisoquinoline Synthesis via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a key method for the synthesis of 3,4-dihydroisoquinolines, which are valuable precursors to isoquinolines.[17][18] This reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[18][19]
Synthetic Approach to Dihydroisoquinolines
Similar to the Pictet-Spengler reaction, the starting material must first be converted to a β-(3,5-difluorophenyl)ethylamine, which is then acylated to provide the substrate for the Bischler-Napieralski cyclization.
Caption: Bischler-Napieralski reaction workflow.
Protocol: Synthesis of 6,8-Difluoro-1-methyl-3,4-dihydroisoquinoline
This protocol is based on standard Bischler-Napieralski conditions.[4]
Step 1: Synthesis of N-(2-(3,5-Difluorophenyl)ethyl)acetamide
-
Synthesize 2-(3,5-difluorophenyl)ethanamine as described in the Pictet-Spengler section.
-
Acylate the amine with acetyl chloride in the presence of a base like triethylamine in dichloromethane to yield the corresponding amide.
Step 2: Bischler-Napieralski Cyclization
Materials:
-
N-(2-(3,5-Difluorophenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl3)
-
Anhydrous Toluene
Procedure:
-
Dissolve N-(2-(3,5-difluorophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene (10 mL/mmol).
-
Add phosphorus oxychloride (2.0 eq) dropwise to the solution at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide until pH > 9.
-
Extract the product with toluene or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Substituted Oxazoles
Oxazoles are another important class of heterocycles found in many biologically active compounds.[5] A common synthetic route to oxazoles involves the reaction of an α-haloketone with an amide.[8] To access oxazoles from this compound, the starting material must first be converted into an α-bromoketone.
Proposed Pathway to Oxazole Synthesis
This pathway involves the bromination of a ketone derived from the starting material, followed by cyclization with an amide.
Caption: Synthetic route for oxazole synthesis.
Protocol: Synthesis of 4-(3,5-Difluorophenyl)-2-methyl-5-phenyloxazole
This protocol is adapted from known methods for oxazole synthesis.
Step 1: Synthesis of 2-Bromo-1-phenyl-2-(3,5-difluorophenyl)ethan-1-one
-
Prepare 1-phenyl-2-(3,5-difluorophenyl)ethan-1-one as described in the Fischer indole synthesis section.
-
Brominate the ketone at the α-position using N-bromosuccinimide (NBS) and a radical initiator such as AIBN in a solvent like carbon tetrachloride under reflux.
Step 2: Oxazole Synthesis
Materials:
-
2-Bromo-1-phenyl-2-(3,5-difluorophenyl)ethan-1-one
-
Acetamide
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-phenyl-2-(3,5-difluorophenyl)ethan-1-one (1.0 eq) and acetamide (1.5 eq) in anhydrous DMF (10 mL/mmol).
-
Heat the reaction mixture to 100-120 °C for 4-6 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The presence of the 3,5-difluorophenyl moiety not only provides a strategic handle for modulating the electronic properties of the target molecules but also offers a potential site for metabolic blocking, a desirable feature in drug design. The protocols outlined in this application note provide a roadmap for researchers to explore the rich chemistry of this building block and to generate libraries of diverse heterocyclic compounds for screening in various biological assays. The adaptability of the synthetic routes allows for the introduction of various substituents, enabling fine-tuning of the physicochemical and pharmacological properties of the final products.
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Kumar, A., et al. (2009). SYNTHESIS OF NOVEL 3-(4-ACETYL-5H/METHYL-5-SUBSTITUTED PHENYL-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)-2H-CHROMEN-2-ONES AS POTENTIAL ANTICONVULSANT AGENTS. Acta Poloniae Pharmaceutica, 66(4), 381-386. [Link]
-
Kumar, D., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 215-224. [Link]
-
Venkov, A. P., & Ivanov, I. I. (1998). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). The Journal of organic chemistry, 63(21), 7233-7239. [Link]
-
Al-Awadi, N. A., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2359-2371. [Link]
-
PubChem. (n.d.). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. Retrieved from [Link]
-
Taylor, R. D., et al. (2014). The Pictet-Spengler Reaction Updates Its Habits. Angewandte Chemie International Edition, 53(34), 8928-8931. [Link]
-
Bischler-Napieralski Reaction. (2022, February 5). [Video]. YouTube. [Link]
-
Li, X., et al. (2015). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry, 13(28), 7789-7796. [Link]
Sources
- 1. series.publisso.de [series.publisso.de]
- 2. diva-portal.org [diva-portal.org]
- 3. Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 14. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 17. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 18. Methyl 2-(3-fluorophenyl)acetate | 64123-77-9 [sigmaaldrich.com]
- 19. thepharmajournal.com [thepharmajournal.com]
Application Notes & Protocols: The Strategic Use of Methyl 2-(3,5-difluorophenyl)acetate in Fragment-Based Drug Discovery
Introduction: The Power of Fluorinated Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-generation strategies, celebrated for its efficiency in exploring chemical space and its capacity to yield highly optimized lead compounds.[1] This approach begins with the identification of low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target. These initial hits then serve as starting points for the rational design of more potent molecules through strategies like fragment growing, linking, or merging.[1]
Within the vast landscape of fragment libraries, those incorporating fluorine atoms have gained exceptional prominence. The strategic introduction of fluorine into a molecule can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. For the FBDD practitioner, a fluorinated fragment offers a unique and powerful advantage: the fluorine-19 (¹⁹F) nucleus. As a 100% naturally abundant, spin-1/2 nucleus with a high gyromagnetic ratio and a wide chemical shift range, ¹⁹F is an outstanding NMR probe for detecting weak binding events with high sensitivity and minimal background interference.[2]
This guide focuses on Methyl 2-(3,5-difluorophenyl)acetate , a quintessential fluorinated fragment. Its difluorophenyl ring provides an excellent handle for ¹⁹F NMR-based screening and offers valuable interaction capabilities within a protein binding pocket, while the methyl ester provides a readily modifiable vector for subsequent hit-to-lead optimization. These application notes provide a comprehensive overview of the strategic application of this fragment, complete with detailed protocols for a robust biophysical screening cascade.
Physicochemical Profile of this compound
A thorough understanding of a fragment's properties is critical for designing effective screening experiments and interpreting the results. The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈F₂O₂ | - |
| Molecular Weight | 186.16 g/mol | Calculated |
| Calculated LogP | 1.85 | ACD/Labs Percepta |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Topological Polar Surface Area | 26.3 Ų | Calculated |
| Heavy Atom Count | 13 | Calculated |
Note: Some properties are calculated using widely accepted computational models due to the limited availability of experimentally derived data for this specific compound. These values are consistent with those of closely related analogs.[3][4]
Synthesis Protocol: Preparation of this compound
The synthesis of this compound can be readily achieved via a standard Fischer esterification of the corresponding carboxylic acid.
Reaction Scheme:
Materials:
-
(3,5-difluorophenyl)acetic acid
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (3,5-difluorophenyl)acetic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq, which also serves as the solvent).
-
Catalyst Addition: While stirring the solution at room temperature, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel.
Application in a Fragment-Based Screening Cascade
The primary utility of this compound is as a tool for hit identification. A robust screening cascade employs orthogonal biophysical techniques to identify true binders and eliminate false positives.[5]
Sources
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate | C9H8F2O3 | CID 59627711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate | C9H8F2O3 | CID 22312159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Methyl 2-(3,5-difluorophenyl)acetate" synthesis side reactions and byproducts
Welcome to the technical support center for the synthesis of Methyl 2-(3,5-difluorophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on side reactions and byproduct formation.
Introduction to the Synthesis
The most common and direct method for synthesizing this compound is the Fischer esterification of 3,5-difluorophenylacetic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid. While seemingly straightforward, this reaction is governed by an equilibrium and is susceptible to several side reactions that can impact yield and purity. This guide provides in-depth insights into preventing, identifying, and mitigating these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction seems to stall, and I have a low yield of the desired ester. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Fischer esterification is most commonly due to the reversible nature of the reaction. The reaction between 3,5-difluorophenylacetic acid and methanol produces the ester and water. As the concentration of the products increases, the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol) also accelerates, eventually leading to a chemical equilibrium.[1][2]
Troubleshooting Steps:
-
Shifting the Equilibrium: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by either using a large excess of one of the reactants or by removing one of the products as it is formed.
-
Excess Methanol: The most common approach is to use methanol as the solvent, which ensures it is present in a large molar excess, driving the reaction forward.[1]
-
Water Removal: For larger scale reactions, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (like toluene) to continuously remove water from the reaction mixture.
-
-
Catalyst Activity:
-
Ensure your acid catalyst (e.g., concentrated sulfuric acid) is not old or has absorbed moisture, which would reduce its effectiveness.
-
The typical catalyst loading is a small percentage of the carboxylic acid (e.g., 1-5 mol%).
-
-
Reaction Time and Temperature:
-
Fischer esterifications can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Heating the reaction to reflux is standard practice to increase the reaction rate.[3]
-
FAQ 2: I've noticed an unexpected, volatile byproduct. What could it be?
Answer:
A likely volatile byproduct, especially when heating the reaction with a strong acid catalyst, is dimethyl ether . This is formed through the acid-catalyzed dehydration of methanol.
Mechanism of Dimethyl Ether Formation:
-
Protonation of a methanol molecule by the acid catalyst.
-
A second methanol molecule acts as a nucleophile, attacking the protonated methanol and displacing a water molecule.
-
Deprotonation of the resulting intermediate yields dimethyl ether.
Troubleshooting and Prevention:
-
Temperature Control: While reflux is necessary, excessive temperatures can favor the dehydration of methanol. Maintain a gentle reflux.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to increased formation of dimethyl ether. Monitor the reaction to determine the optimal reaction time.
FAQ 3: My final product is discolored, and I see some charring. What could be the cause?
Answer:
Discoloration and charring can be indicative of two potential side reactions: sulfonation of the aromatic ring and/or decarboxylation of the starting material or product.
-
Sulfonation: The use of concentrated sulfuric acid as a catalyst can lead to electrophilic aromatic substitution on the 3,5-difluorophenyl ring, forming a sulfonic acid derivative. This is a reversible reaction favored by concentrated acid conditions.[4][5] While the two fluorine atoms are deactivating, sulfonation is still possible under forcing conditions. These sulfonic acid byproducts are often dark and non-volatile.
-
Decarboxylation: Phenylacetic acids can undergo decarboxylation at elevated temperatures to form the corresponding toluene derivative (in this case, 1,3-difluorotoluene). This would result in a loss of the carboxyl group as carbon dioxide.
Troubleshooting and Prevention:
-
Catalyst Choice: If sulfonation is a persistent issue, consider using an alternative acid catalyst like p-toluenesulfonic acid, which is less prone to causing sulfonation.
-
Temperature Control: Avoid excessive heating to minimize both sulfonation and decarboxylation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may also contribute to discoloration.
FAQ 4: How can I effectively purify my this compound?
Answer:
Purification typically involves a multi-step process to remove unreacted starting materials, the acid catalyst, water, and any byproducts.
Standard Purification Protocol:
-
Neutralization: After cooling the reaction mixture, it is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted 3,5-difluorophenylacetic acid.[1]
-
Aqueous Washes: Subsequent washes with water and then brine (saturated NaCl solution) will remove residual salts and water-soluble impurities.
-
Drying: The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.
| Impurity | Removal Method |
| Unreacted 3,5-difluorophenylacetic acid | Extraction with aqueous sodium bicarbonate |
| Sulfuric Acid (catalyst) | Extraction with aqueous sodium bicarbonate |
| Water | Washing with brine, drying with anhydrous salt |
| Methanol | Rotary evaporation, vacuum distillation |
| Dimethyl Ether | Rotary evaporation (due to high volatility) |
| Sulfonated Byproducts | Extraction with aqueous base, chromatography |
| Decarboxylation Products | Distillation or chromatography |
Experimental Protocols
Synthesis of this compound
-
Materials:
-
3,5-Difluorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenylacetic acid (1.0 eq).
-
Add a significant excess of methanol (e.g., 10-20 eq, or use as the solvent).
-
Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirred solution.
-
Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution until no more gas evolves.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by vacuum distillation or flash column chromatography.
-
Visualizing the Process
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. (2022). Drug Testing and Analysis. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. (2023). PubMed Central. [Link]
- Process for preparing 1,3-difluorobenzene. (1996).
-
Chemical Properties of 3,5-Difluorophenylacetic acid (CAS 105184-38-1). Cheméo. [Link]
-
The Fischer Esterification. University of Missouri-St. Louis. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]
-
methyl phenyl acetate, 101-41-7. The Good Scents Company. [Link]
-
1,3-Difluorobenzene. PubChem. [Link]
-
How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015). ResearchGate. [Link]
-
Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. (2018). YouTube. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Topical Collection: Heterocycle Reactions. MDPI. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
-
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024). Journal of Materials and Environmental Science. [Link]
-
Fischer Esterification Procedure. University of California, Irvine. [Link]
-
Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. (2024). MDPI. [Link]
-
Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. (2020). RSC Publishing. [Link]
-
12.2: NMR Spectra - an introduction and overview. (2020). Chemistry LibreTexts. [Link]
-
Fischer Esterification. University of Colorado Boulder. [Link]
-
Aromatic sulfonation. Wikipedia. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2024). Preprints.org. [Link]
-
Methyl phenylacetate. Chemdad. [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). National Institutes of Health. [Link]
- Thermal decomposition of acetic acid. (1958).
-
Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. (2022). ChemRxiv. [Link]
-
(PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ResearchGate. [Link]
-
Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. [Link]
Sources
Common impurities in commercial "Methyl 2-(3,5-difluorophenyl)acetate"
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to proactively address the common issues and questions that arise when working with commercial-grade Methyl 2-(3,5-difluorophenyl)acetate. Understanding the potential impurities is the first step toward robust and reproducible experimental outcomes.
Q1: I am seeing an unexpected peak in my HPLC/GC-MS analysis of a recently purchased batch of this compound. What could it be?
This is a common and important observation. The presence of unexpected peaks can often be attributed to impurities arising from the synthetic route used to manufacture the compound. The two most prevalent commercial synthesis pathways for this compound are:
-
Fischer Esterification of 3,5-Difluorophenylacetic Acid: This is a direct, acid-catalyzed reaction between 3,5-difluorophenylacetic acid and methanol.
-
Hydrolysis of 3,5-Difluorobenzyl Cyanide followed by Esterification: This two-step process involves the conversion of the nitrile to the corresponding carboxylic acid, which is then esterified.
Based on these routes, the unexpected peak could be one of several common impurities.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): While not always exhaustive, the CoA provided by the supplier may list known impurities and their typical levels.
-
Consider the Synthesis Route: The likely impurities will differ depending on the manufacturing process.
-
Perform Co-injection/Spiking Studies: If you have a reference standard for a suspected impurity, a co-injection experiment can confirm its identity.
-
Utilize Mass Spectrometry (MS): GC-MS or LC-MS can provide valuable mass-to-charge ratio information to help identify the unknown peak.
Q2: What are the most common process-related impurities I should be aware of?
Understanding the potential process-related impurities is crucial for developing robust analytical methods and for interpreting unexpected experimental results. The table below summarizes the most common impurities based on the likely synthesis routes.
| Impurity | Chemical Structure | Likely Source | Potential Impact |
| 3,5-Difluorophenylacetic Acid | Unreacted starting material from Fischer esterification; intermediate from nitrile hydrolysis.[1] | Can interfere with reactions where the free acid is reactive. May alter the pH of solutions. | |
| Methanol | Unreacted starting material from Fischer esterification. | Can act as a competing nucleophile in subsequent reactions. | |
| 3,5-Difluorobenzyl Cyanide | Unreacted starting material from the nitrile hydrolysis route. | Can be toxic and may interfere with downstream biological assays. | |
| Positional Isomers (e.g., 2,4- or 2,6-difluoro isomers) | Impurities in the starting materials for the synthesis. | May have different reactivity and pharmacological activity, leading to inconsistent results. | |
| Residual Acid Catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic acid) | From the Fischer esterification process. | Can catalyze unwanted side reactions or degradation of the desired product. |
Q3: My reaction is giving a lower yield than expected. Could impurities in the this compound be the cause?
Yes, impurities can significantly impact reaction yields. Here’s how:
-
Stoichiometry: If the commercial material contains a significant percentage of impurities, the actual amount of the desired reactant is lower than calculated, leading to an apparent lower yield.
-
Catalyst Poisoning: Certain impurities can deactivate catalysts used in downstream reactions.
-
Side Reactions: Reactive impurities can participate in side reactions, consuming reagents and reducing the yield of the desired product.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Q4: I suspect my sample of this compound has degraded. What are the likely degradation products?
Esters like this compound can be susceptible to hydrolysis, especially in the presence of acid or base, and moisture.
-
Acid- or Base-Catalyzed Hydrolysis: This is the most common degradation pathway, leading to the formation of 3,5-difluorophenylacetic acid and methanol . This process is reversible under acidic conditions.
Preventing Degradation:
-
Storage: Store the compound in a tightly sealed container in a cool, dry place to protect it from moisture.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: When preparing stock solutions, use anhydrous solvents and avoid prolonged storage in protic or aqueous solutions, especially at non-neutral pH.
Q5: What are the recommended analytical methods for assessing the purity of this compound?
A multi-pronged approach is often best for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including residual solvents. The analysis of fluorinated compounds by GC-MS can sometimes be challenging, but it is a powerful tool.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is well-suited for quantifying non-volatile impurities such as unreacted starting materials and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and can be used for quantitative analysis (qNMR) to determine the absolute purity against a certified reference standard.
-
Karl Fischer Titration: This method is specifically used to quantify the water content, which is important to assess the risk of hydrolysis.
Experimental Protocol: GC-MS Analysis
This is a general protocol and may require optimization for your specific instrument and column.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is a good starting point.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Visualizing Impurity Formation Pathways
The following diagrams illustrate the likely points of impurity introduction during the synthesis of this compound.
Fischer Esterification Pathway
Caption: Impurity sources in the Fischer esterification route.
Nitrile Hydrolysis and Esterification Pathway
Caption: Impurity sources in the nitrile hydrolysis route.
References
-
PubChem. 3,5-Difluorophenylacetic acid. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 2-(3,5-difluorophenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(3,5-difluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.
Introduction: Navigating the Synthesis Landscape
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. While several synthetic routes are viable on a laboratory scale, transitioning to pilot or industrial-scale production introduces a host of challenges that can impact yield, purity, and overall process efficiency. This guide will focus on two common synthetic pathways and the associated scale-up hurdles:
-
Grignard-based Route: Starting from 3,5-difluorobenzyl bromide.
-
Carboxylic Acid Esterification Route: Starting from 2-(3,5-difluorophenyl)acetic acid.
Our goal is to provide a self-validating framework for your experimental design, enabling you to anticipate and overcome potential obstacles.
Troubleshooting Guide: From Precursors to Product
This section addresses specific problems you might encounter during the scale-up synthesis, offering explanations for the underlying causes and actionable solutions.
Scenario 1: Grignard Reagent Formation & Subsequent Carboxylation
Question: We are attempting a large-scale Grignard reaction with 3,5-difluorobenzyl bromide and magnesium turnings, but the reaction is sluggish to initiate and we are observing significant formation of a Wurtz coupling byproduct. What is causing this and how can we optimize the process?
Answer:
This is a classic challenge in scaling up Grignard reactions. The issues of slow initiation and side reactions are often interconnected and exacerbated by changes in surface area-to-volume ratios at a larger scale.
Underlying Causes & Solutions:
-
Magnesium Surface Passivation: On a large scale, ensuring the magnesium surface is free of oxide layers is critical. The passivation layer (MgO) prevents the insertion of magnesium into the carbon-bromine bond.
-
Solution: Activate the magnesium turnings prior to the reaction. On a larger scale, mechanical stirring might not be sufficient to abrade the surface. Consider adding a small amount of an initiator like iodine or 1,2-dibromoethane. These agents chemically clean the magnesium surface, exposing fresh metal to initiate the reaction. For particularly stubborn reactions, washing the magnesium with dilute acid followed by anhydrous solvents can be effective.[1]
-
-
Localized Hotspots and Wurtz Coupling: The Grignard formation is exothermic. On a large scale, inefficient heat dissipation can lead to localized "hotspots." These high-temperature zones can accelerate the unwanted Wurtz coupling reaction, where the Grignard reagent reacts with unreacted 3,5-difluorobenzyl bromide to form 1,2-bis(3,5-difluorophenyl)ethane.
-
Solution:
-
Controlled Addition: Add the 3,5-difluorobenzyl bromide solution slowly and sub-surface to the well-agitated magnesium suspension. This ensures rapid dispersion and minimizes localized high concentrations of the halide.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling jacket and that the cooling fluid is circulating efficiently. Monitor the internal reaction temperature closely and adjust the addition rate to maintain the desired temperature range.
-
Solvent Choice: While THF is a common solvent, its higher boiling point compared to diethyl ether can sometimes contribute to higher reaction temperatures if not well-controlled. Ensure your solvent is strictly anhydrous, as water will quench the Grignard reagent.[2]
-
-
-
Impurity Profile of Starting Materials: Impurities in the 3,5-difluorobenzyl bromide or the solvent can inhibit the reaction or promote side reactions.
Experimental Protocol: Optimized Grignard Formation (Illustrative)
-
Flame-dry a multi-necked flask equipped with a mechanical stirrer, condenser, and addition funnel under a stream of inert gas (e.g., nitrogen or argon).
-
Add magnesium turnings to the cooled flask.
-
Add a crystal of iodine and gently warm the flask until violet vapors are observed.
-
Allow the flask to cool and add a portion of the anhydrous THF.
-
Slowly add a small amount of the 3,5-difluorobenzyl bromide solution in anhydrous THF to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once initiated, add the remaining 3,5-difluorobenzyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at a controlled temperature until the magnesium is consumed.
Scenario 2: Fischer Esterification of 2-(3,5-difluorophenyl)acetic acid
Question: We are performing a large-scale Fischer esterification of 2-(3,5-difluorophenyl)acetic acid with methanol and a sulfuric acid catalyst. The reaction is not reaching completion, and we are struggling with the work-up to remove the acid catalyst and unreacted carboxylic acid. How can we improve the yield and streamline the purification?
Answer:
The Fischer esterification is a reversible equilibrium-driven reaction.[5][6] On a large scale, driving the equilibrium towards the product and managing the subsequent purification are key challenges.
Underlying Causes & Solutions:
-
Equilibrium Limitation: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials, limiting the final yield.
-
Solution:
-
Use of Excess Reagent: Employ a large excess of methanol.[5] Since methanol is relatively inexpensive and can often be recovered and recycled, using it as the solvent can effectively shift the equilibrium towards the product. Studies have shown that increasing the alcohol excess from 1:1 to 10:1 can significantly improve ester yield.[5]
-
Water Removal: On a scale where a Dean-Stark apparatus is feasible, azeotropic removal of water with a suitable solvent (e.g., toluene) can be highly effective. For simpler setups, the addition of a dehydrating agent that is compatible with the reaction conditions can be considered, although this adds to the complexity of the work-up.
-
-
-
Work-up and Purification Challenges: Neutralizing a large amount of sulfuric acid can be exothermic and lead to emulsion formation during aqueous extraction. The unreacted carboxylic acid can also be difficult to separate from the ester due to similar polarities.
-
Solution:
-
Catalyst Choice: Consider using a solid acid catalyst, such as a cation-exchange resin (e.g., Amberlyst-15).[7] This simplifies the work-up as the catalyst can be removed by simple filtration, eliminating the need for a challenging aqueous quench and neutralization.[7]
-
Optimized Aqueous Work-up: If using a liquid acid catalyst, perform the neutralization at a low temperature with a cooled basic solution (e.g., sodium bicarbonate or sodium carbonate solution). Use a brine wash to help break any emulsions that form.
-
Base Wash for Carboxylic Acid Removal: A dilute base wash (e.g., 5% sodium bicarbonate solution) can be used to extract the unreacted 2-(3,5-difluorophenyl)acetic acid into the aqueous layer as its sodium salt. Be cautious, as this can cause saponification of the desired ester if the base is too concentrated or the contact time is too long.
-
-
Data Presentation: Impact of Methanol Excess on Esterification Yield
| Molar Ratio (Methanol:Acid) | Typical Equilibrium Yield |
| 1:1 | ~65%[5] |
| 10:1 | ~97%[5] |
| 100:1 | >99%[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 3,5-difluorobenzyl bromide on a large scale?
A1: 3,5-Difluorobenzyl bromide is a combustible liquid that causes severe skin burns and eye damage.[3][4] It is also a lachrymator. When handling larger quantities, it is imperative to:
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[3]
-
Keep it away from heat, sparks, and open flames.[4]
-
Have an emergency shower and eyewash station readily accessible.
-
Ensure all transfers are conducted with care to avoid spills. In case of a spill, absorb it with an inert material and dispose of it as hazardous waste.[4]
Q2: We are considering a palladium-catalyzed carbonylation route for the synthesis. What are the potential scale-up challenges with this method?
A2: Palladium-catalyzed carbonylations are powerful but can present scale-up challenges.[8][9]
-
Catalyst Cost and Recovery: Palladium catalysts are expensive. On a large scale, efficient recovery and recycling of the catalyst are crucial for economic viability.
-
Gas Handling: These reactions often use carbon monoxide (CO), a toxic gas, under pressure. A robust reactor system with appropriate safety interlocks and monitoring for CO leaks is essential.
-
Reaction Sensitivity: The catalytic cycle can be sensitive to impurities, which can poison the catalyst. High-purity starting materials and solvents are necessary.[10]
-
Reproducibility: Achieving consistent results on a larger scale can be difficult. Thorough process optimization at the lab and pilot scale is necessary to define critical process parameters.
Q3: How can we monitor the progress of the synthesis reaction on a large scale?
A3: Real-time reaction monitoring is crucial for process control.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods.[11][12] Small aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
-
Spectroscopic Methods: For some reactions, in-situ monitoring with techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time data without the need for sampling.
Q4: What are the common impurities we should look for in the final product, and how do they affect its quality?
A4: The impurity profile depends on the synthetic route.
-
From Grignard Route:
-
Unreacted 3,5-difluorobenzyl bromide: A potential starting material carryover.
-
1,2-bis(3,5-difluorophenyl)ethane: The Wurtz coupling byproduct.
-
2-(3,5-difluorophenyl)acetic acid: Formed if the carboxylation workup is incomplete or if the ester is hydrolyzed.
-
-
From Esterification Route:
-
Unreacted 2-(3,5-difluorophenyl)acetic acid: A common impurity if the reaction does not go to completion.
-
Residual acid catalyst: Can affect the stability of the final product. Impurities can impact the yield and purity of subsequent reactions and may have undesirable toxicological or ecotoxicological properties in the final application. Regulatory guidelines often set strict limits on impurity levels in active pharmaceutical ingredients and their intermediates.
-
Q5: What are the best practices for the final purification of this compound at scale?
A5:
-
Distillation: Fractional vacuum distillation is often the most effective method for purifying esters on a large scale. It can efficiently separate the product from less volatile impurities (like the Wurtz byproduct or unreacted carboxylic acid) and more volatile components (like residual solvents).
-
Crystallization: If the product is a solid at a certain temperature or can be crystallized from a suitable solvent system, this can be an excellent method for achieving high purity.
-
Chromatography: While common in the lab, column chromatography is often too expensive and generates too much waste for large-scale purification of a simple intermediate.[13] It is typically reserved for high-value products or when other methods fail.
Visualizing the Workflow
To aid in process design, the following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Grignard-based synthesis workflow.
Caption: Fischer esterification synthesis workflow.
References
-
Organic Syntheses Procedure, Coll. Vol. 10, p.72 (2004); Vol. 79, p.159 (2002). ([Link])
- EP1437345A1 - Novel method for preparing methyl 2-diphenylmethylsulfinylacetate - Google P
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. ([Link])
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Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - NIH. ([Link])
-
Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions | Organic Process Research & Development - ACS Publications. ([Link])
- US5206434A - Purification process for methyl acetate - Google P
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])
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Product chemistry - Relevant impurities of technical active substances - BVL. ([Link])
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Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. ([Link])
-
ChemInform Abstract: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). - ResearchGate. ([Link])
-
part XXI. HPLC/UV/MS study of the impurity profile of ethynodiol diacetate - PubMed. ([Link])
-
Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates - PMC - NIH. ([Link])
-
Disha Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2124-2137 - International Journal of Pharmaceutical Sciences. ([Link])
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Purification process for methyl acetate - European Patent Office - EP 0487285 A2. ([Link])
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How to Make Esters through Esterification | Examples Explained! - YouTube. ([Link])
-
Practice Problem: Grignard Reactions - YouTube. ([Link])
- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google P
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Palladium-Catalyzed Carbonylation and Arylation Reactions - Diva-Portal.org. ([Link])
-
3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem. ([Link])
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. ([Link])
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synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction - ISCRE.org. ([Link])
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Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin - International Journal of Pharmaceutical Sciences. ([Link])
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mechanism for the esterification reaction - Chemguide. ([Link])
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(PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl) - ResearchGate. ([Link])
- Purification of methyl acetate - US3904676A - Google P
-
Characterization of related impurities in megestrol acetate | Request PDF - ResearchGate. ([Link])
-
Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. ([Link])
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. ([Link])
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Molbank | Topical Collection : Heterocycle Reactions - MDPI. ([Link])
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Reactions of Grignard Reagents - Master Organic Chemistry. ([Link])
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This compound - Lead Sciences. ([Link])
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Esterification - SmartLabs. ([Link])
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Characterization of related impurities in megestrol acetate - PubMed. ([Link])
-
PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account - MDPI. ([Link])
-
Methyl Acetate Synthesis - YouTube. ([Link])
-
Synthesis of Methyl (3-trifluoromethylphenyl)acetate - PrepChem.com. ([Link])
-
Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent - ChemRxiv. ([Link])
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"Methyl 2-(3,5-difluorophenyl)acetate" degradation pathways and prevention
Welcome to the technical support center for Methyl 2-(3,5-difluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation pathways of this compound and to offer practical solutions for its prevention. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Understanding the Stability of this compound
This compound is an ester that, like other similar chemical structures, is susceptible to degradation through several pathways. The primary routes of degradation are hydrolysis, photolysis, and oxidation. The presence of two fluorine atoms on the phenyl ring can influence the molecule's electronic properties, potentially affecting its stability compared to non-fluorinated analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Hydrolytic Degradation
Q1: My assay results for this compound are consistently lower than expected, especially when using aqueous buffers. What could be the cause?
A1: The most likely cause is the hydrolysis of the methyl ester bond, which breaks down this compound into 2-(3,5-difluorophenyl)acetic acid and methanol. This reaction is catalyzed by the presence of acid or base in aqueous solutions.[1][2] The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your aqueous solutions as close to neutral (pH 7) as possible. Ester hydrolysis is accelerated at both acidic and basic pH.[3][4]
-
Temperature Management: Perform your experiments at the lowest feasible temperature. Hydrolysis, like most chemical reactions, is temperature-dependent, with rates increasing at higher temperatures.[4]
-
Minimize Water Exposure: If possible for your experimental design, use non-aqueous solvents. If water is necessary, use the minimum amount required and work quickly.
-
Buffer Selection: Be mindful of the buffer components, as some can participate in the hydrolysis reaction. Phosphate and citrate buffers are common, but their compatibility should be verified for your specific application.
Q2: How does the difluorophenyl group affect the rate of hydrolysis compared to a non-fluorinated phenylacetate?
A2: The two fluorine atoms on the phenyl ring are electron-withdrawing. This electronic effect makes the carbonyl carbon of the ester group more electrophilic and, therefore, more susceptible to nucleophilic attack by water or hydroxide ions. As a result, this compound is expected to undergo hydrolysis more readily than its non-fluorinated counterpart, methyl phenylacetate.
Q3: I need to perform a reaction in a basic aqueous solution. How can I minimize the hydrolysis of my starting material, this compound?
A3: Working under basic conditions presents a significant challenge due to the promotion of ester hydrolysis.[5]
Mitigation Strategies:
-
Use a Weaker Base: If your reaction allows, use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide).
-
Lower the Temperature: Conduct the reaction at a reduced temperature to slow the rate of hydrolysis.
-
Reduce Reaction Time: Optimize your reaction to proceed as quickly as possible to minimize the exposure time to the basic conditions.
-
Phase-Transfer Catalysis: For reactions with insoluble organic substrates, a phase-transfer catalyst can sometimes be used to bring the reactants together at the interface of an organic and an aqueous layer, potentially reducing the time the ester is in the aqueous basic phase.
Illustrative Data on Hydrolytic Stability
The following table provides an illustrative example of the expected stability of this compound under various pH and temperature conditions. Please note that these are estimated values based on general chemical principles and the known effects of fluorine substitution. Actual degradation rates should be determined experimentally.
| Temperature (°C) | pH | Estimated Half-life (t½) | Primary Degradation Product |
| 25 | 4.0 | Weeks to Months | 2-(3,5-difluorophenyl)acetic acid |
| 25 | 7.0 | Months to Years | 2-(3,5-difluorophenyl)acetic acid |
| 25 | 9.0 | Days to Weeks | 2-(3,5-difluorophenyl)acetic acid |
| 50 | 4.0 | Days to Weeks | 2-(3,5-difluorophenyl)acetic acid |
| 50 | 7.0 | Weeks to Months | 2-(3,5-difluorophenyl)acetic acid |
| 50 | 9.0 | Hours to Days | 2-(3,5-difluorophenyl)acetic acid |
Section 2: Photodegradation
Q4: I've noticed a gradual decrease in the concentration of my this compound stock solution, which is stored in a clear glass vial on the lab bench. What might be happening?
A4: Exposure to ambient laboratory light, especially sunlight, can lead to the photodegradation of your compound. Aromatic compounds, in particular, can absorb UV light, which can lead to the breaking of chemical bonds and the formation of degradation products. The ICH Q1B guideline provides a framework for photostability testing.[6][7][8]
Prevention Measures:
-
Use Amber Vials: Store your stock solutions and samples in amber glass vials or containers that block UV and visible light.
-
Protect from Light: If amber vials are not available, wrap clear vials in aluminum foil to protect them from light.
-
Dark Storage: Store all solutions and solid material in a dark place, such as a cabinet or drawer, when not in use.
Visualizing Degradation Pathways
Caption: Primary degradation pathways of this compound.
Section 3: Oxidative Degradation
Q5: My sample of this compound shows some unexpected peaks in the HPLC chromatogram after being stored for a long time. Could this be due to oxidation?
A5: Yes, oxidative degradation is a possibility, especially with prolonged storage or exposure to air. The methylene group adjacent to the phenyl ring can be susceptible to oxidation. The presence of peroxides in solvents can also initiate oxidative degradation.[9]
Prevention and Troubleshooting:
-
Inert Atmosphere: For long-term storage, consider blanketing your solid sample or solution with an inert gas like nitrogen or argon to displace oxygen.
-
Use Fresh, High-Purity Solvents: Peroxides can form in some solvents (e.g., THF, diethyl ether) over time. Use freshly opened bottles of high-purity solvents or test for the presence of peroxides before use.
-
Antioxidants: In some formulations, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), can help prevent oxidative degradation.[10][11][12] However, ensure the antioxidant does not interfere with your downstream applications.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
This protocol is designed to assess the hydrolytic stability of this compound at different pH values.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
HPLC system with UV detector
-
Thermostatically controlled water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 50 µg/mL.
-
Neutral Condition: In a separate volumetric flask, add the same volume of stock solution and dilute with HPLC grade water.
-
Basic Condition: In a third volumetric flask, add the same volume of stock solution and dilute with 0.1 M NaOH to the same final concentration.
-
-
Incubation: Place the prepared solutions in a thermostatically controlled environment (e.g., 50°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
Protocol 2: Photostability Study (as per ICH Q1B)
This protocol outlines a basic procedure for assessing the photostability of this compound in solution.[6][7][13][14]
Materials:
-
This compound
-
Suitable solvent (e.g., acetonitrile)
-
Clear and amber quartz or borosilicate glass vials
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (providing a specified visible and UVA light output).
-
Aluminum foil
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Aliquotting:
-
Transfer an aliquot of the solution to a clear glass vial (exposed sample).
-
Transfer an identical aliquot to another clear glass vial and wrap it completely in aluminum foil (dark control).
-
-
Exposure: Place both the exposed sample and the dark control in the photostability chamber.
-
Irradiation: Expose the samples to a light dose of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[13]
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC to quantify the amount of this compound remaining and to detect any photodegradation products. The difference in degradation between the exposed sample and the dark control indicates the extent of photodegradation.
Workflow for Stability Testing
Caption: A generalized workflow for conducting forced degradation studies.
References
-
ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency; 1996. Available from: [Link]
-
Photostability testing theory and practice. Q1 Scientific; 2021. Available from: [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV; 1996. Available from: [Link]
-
Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications; 2024. Available from: [Link]
- Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Journal of Pharmaceutical Sciences and Research; 2011.
-
Oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylbenzoquinone with aqueous hydrogen peroxide in the presence of spinel CuCo2O4. ResearchGate; 2025. Available from: [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts; 2023. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Data of chemical composition of the particles from OH-initiated oxidation of 1,3,5-trimethylbenzene. National Institutes of Health; 2022. Available from: [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health; 2022. Available from: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry; 2022. Available from: [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. National Institutes of Health; 2011. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability. MDPI; 2023. Available from: [Link]
-
Product distribution, kinetics, and aerosol formation from the OH oxidation of dimethyl sulfide under different RO2 regimes. Atmospheric Chemistry and Physics; 2022. Available from: [Link]
-
Photostability testing of pharmaceutical products. ResearchGate; 2025. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. National Institutes of Health; 2020. Available from: [Link]
-
hydrolysis of esters. Chemguide. Available from: [Link]
-
Evaluation of Solution Oxygenation Requirements for Azonitrile-Based Oxidative Forced Degradation Studies of Pharmaceutical Compounds. PhaRxmon Consulting LLC. Available from: [Link]
-
HPLC METHODOLOGY MANUAL. University of Notre Dame; 2018. Available from: [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube; 2024. Available from: [Link]
-
Stabilization of Pharmaceuticals to Oxidative Degradation. Available from: [Link]
-
Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students. Available from: [Link]
-
IV SEMMESTER. Available from: [Link]
-
Natural Esters Additives to Improve the Properties. Encyclopedia.pub; 2023. Available from: [Link]
-
Effect of antioxidants on critical properties of natural esters for liquid insulations. ResearchGate; 2025. Available from: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org; 2020. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
12BL Experiment 5: Ester Hydrolysis Safety: Proper lab goggles/glasses must b. Available from: [Link]
-
The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Publications Archive - Canada.ca; 2009. Available from: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC; 2023. Available from: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube; 2018. Available from: [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. epa nepis. Available from: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health; 2013. Available from: [Link]
-
Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Available from: [Link]
-
Hydrolysis of Methyl Acetate. Scribd. Available from: [Link]
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Technical Support Center: Enhancing Selectivity in Reactions of Methyl 2-(3,5-difluorophenyl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(3,5-difluorophenyl)acetate. This guide is designed to provide in-depth, field-proven insights into overcoming common selectivity challenges encountered during the chemical modification of this versatile building block. The inherent electronic properties of the difluorophenyl ring present unique opportunities for functionalization, but also necessitate a nuanced approach to achieve desired outcomes. This resource, presented in a question-and-answer format, will address specific issues and offer practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: I am attempting a functionalization of the aromatic ring. Which position is most likely to react?
The reactivity of the C-H bonds on the 3,5-difluorophenyl ring is not uniform. The fluorine atoms are strong electron-withdrawing groups, which acidify the adjacent C-H bonds. Consequently, the C-H bonds ortho to the fluorine atoms (at the C2, C4, and C6 positions) are more activated towards deprotonation and metallation compared to the C-H bond para to the acetate group (at the C4 position).
Several studies have demonstrated that C-H bonds ortho to fluorine substituents in polyfluoroarenes exhibit enhanced reactivity with metal centers.[1] This makes direct C-H functionalization a viable and increasingly popular strategy for introducing new substituents onto the aromatic ring.[1]
Q2: I am observing a mixture of ortho- and para-substituted products in my reaction. How can I improve the regioselectivity for ortho-substitution?
Achieving high regioselectivity is a common challenge. The key is to leverage reaction mechanisms that favor one position over the others. For selective ortho-functionalization, directed ortho-lithiation (DoM) is a powerful and well-established strategy.[2][3]
The ester moiety in your starting material can act as a weak directing metalating group (DMG). The process involves the coordination of an organolithium reagent (like n-butyllithium) to the carbonyl oxygen of the ester. This brings the lithium atom in close proximity to the ortho C-H bond, facilitating its deprotonation.[3]
However, the directing ability of the ester group can sometimes be insufficient to completely override the intrinsic electronic activation at other positions. To enhance ortho-selectivity, consider the following:
-
Choice of Base and Solvent: The combination of the organolithium reagent and the solvent is critical. Tetrahydrofuran (THF) is a commonly used solvent as it is a stronger Lewis base than diethyl ether and can enhance the reactivity of the organolithium reagent.[3]
-
Temperature Control: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and potential decomposition of the lithiated intermediate.
-
Protecting Groups: In some cases, converting the ester to a more powerful directing group, such as an amide, can significantly improve the regioselectivity of the lithiation.
Troubleshooting Guides
Problem 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of significant amounts of side products, such as homocoupled products.
-
Decomposition of the starting material or product.
Possible Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Deactivation | The palladium catalyst can be sensitive to impurities or reaction conditions, leading to its deactivation before the reaction is complete. | * Ligand Choice: Employ electron-rich and bulky phosphine ligands to stabilize the palladium center and promote oxidative addition and reductive elimination steps. * Pre-catalyst: Use a well-defined palladium pre-catalyst to ensure the generation of the active catalytic species. |
| Inefficient Transmetallation | The transfer of the organic group from the boron reagent to the palladium center can be a rate-limiting step, especially with electron-deficient aromatic systems. | * Base Selection: The choice of base is crucial for activating the boronic acid or ester. Consider using a stronger base like cesium carbonate or potassium phosphate. * Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often necessary to facilitate the dissolution of both the organic and inorganic reaction components. |
| Competitive C-F Bond Activation | While less common than C-H activation under these conditions, at high temperatures, activation of the C-F bond by the palladium catalyst can occur, leading to undesired side products. | * Reaction Temperature: Optimize the reaction temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize C-F activation. |
A key aspect of successful Suzuki-Miyaura cross-coupling is ensuring efficient transmetallation. In some cases, the use of boronic acid pinacol (BPin) esters can offer advantages in terms of stability and reactivity compared to boronic acids.[4]
Problem 2: Poor Chemoselectivity - Competing Ester Hydrolysis
Symptoms:
-
Presence of 2-(3,5-difluorophenyl)acetic acid in the crude reaction mixture.
-
Inconsistent reaction yields, especially in the presence of water and base.
Possible Causes & Solutions:
While methyl esters are generally stable, they can be susceptible to hydrolysis under certain conditions, particularly with strong bases and elevated temperatures.[5][6][7][8][9]
| Condition | Explanation | Mitigation Strategy |
| Strongly Basic Conditions | Many reactions, such as cross-coupling and some alkylations, employ strong bases which can also catalyze ester saponification. | * Choice of Base: If possible, use a weaker, non-nucleophilic base. For example, in some cross-coupling reactions, organic bases like triethylamine or DIPEA can be used, although they may be less effective. * Reaction Time and Temperature: Minimize reaction time and temperature to reduce the extent of hydrolysis. |
| Presence of Water | Water is required for the hydrolysis of the ester. | * Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under strictly anhydrous conditions using dried solvents and reagents. |
| Reactive Distillation | For industrial-scale processes where hydrolysis is a concern, reactive distillation can be employed to continuously remove the product from the reaction zone, shifting the equilibrium and minimizing side reactions.[7] | * This is an advanced technique generally not applicable to lab-scale synthesis but is a relevant industrial consideration. |
Experimental Protocols
Protocol 1: Regioselective ortho-Lithiation and Functionalization
This protocol describes a general procedure for the ortho-lithiation of this compound followed by quenching with an electrophile.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Base: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise to the solution at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Strict anhydrous conditions are essential to prevent quenching of the base and the lithiated intermediate.
-
Low Temperature: The lithiated intermediate is thermally unstable. Maintaining a low temperature throughout the reaction minimizes decomposition and side reactions.
-
Slow Addition of Reagents: Slow, dropwise addition helps to control the exothermicity of the reaction and maintain a consistent low temperature.
Visualizing Reaction Pathways
Diagram 1: Directed ortho-Lithiation (DoM) of this compound
Caption: Troubleshooting workflow for selectivity.
References
- White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe.
- Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications.
- Google Patents. JPH10139716A - Hydrolysis of methyl acetate.
- Baran Lab. Directed Metalation: A Survival Guide.
- SciSpace. (2006). Methyl Acetate Hydrolysis in a Reactive Divided Wall Column.
- Angewandte Chemie International Edition. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation.
- The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (2025).
- Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Canada.ca. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Publications Archive.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. baranlab.org [baranlab.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 6. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
Validation & Comparative
A Senior Application Scientist's Guide: Navigating Isomeric Choice in Synthesis – Methyl 2-(3,5-difluorophenyl)acetate vs. Methyl 2-(2,4-difluorophenyl)acetate
Introduction: The Strategic Importance of Fluorine Substitution in Phenylacetic Acid Scaffolds
In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] Among the vast array of fluorinated building blocks, difluorinated phenylacetic acid derivatives serve as critical synthons for a multitude of complex target molecules.
This guide provides an in-depth comparative analysis of two key isomeric building blocks: Methyl 2-(3,5-difluorophenyl)acetate and Methyl 2-(2,4-difluorophenyl)acetate . While structurally similar, the seemingly subtle difference in the placement of two fluorine atoms on the phenyl ring dictates a cascade of divergent outcomes in synthetic accessibility, reactivity, and ultimately, suitability for specific applications. For the researcher and drug development professional, understanding these nuances is not merely academic; it is fundamental to efficient and successful molecular design. This document moves beyond a simple cataloging of properties to explain the causal relationships between isomeric structure and synthetic performance, supported by experimental frameworks.
Part 1: Molecular Structure and Electronic Profile – The Foundation of Reactivity
The divergent behavior of the 3,5- and 2,4-isomers originates from the distinct electronic and steric environments created by the fluorine substituents.
-
This compound: In this isomer, the two fluorine atoms are positioned meta to the acetate-bearing benzylic carbon. This symmetrical arrangement results in a powerful, additive inductive electron-withdrawing effect (-I) on the entire ring. However, due to the meta positioning, there is no direct resonance interaction (+R effect) with the benzylic carbon. This creates a highly electron-deficient aromatic ring and significantly increases the acidity of the α-protons on the benzylic carbon.
-
Methyl 2-(2,4-difluorophenyl)acetate: The 2,4-substitution pattern presents a more complex electronic landscape. The fluorine at the C-4 position exerts both an inductive withdrawing effect (-I) and a resonance donating effect (+R), which can influence reactivity at the para-benzylic position. The C-2 fluorine atom imparts a strong inductive pull and, critically, introduces significant steric hindrance around the benzylic carbon. This steric shield can impede the approach of bulky reagents.
The interplay of these effects is the primary determinant of the chemical behavior of each isomer.
Caption: Molecular structures of the 3,5- and 2,4-difluorophenylacetate isomers.
Comparative Physicochemical Properties
A summary of key physical and chemical properties is essential for experimental planning, including solvent selection and reaction temperature.
| Property | This compound | Methyl 2-(2,4-difluorophenyl)acetate | Rationale for Differences |
| Molecular Formula | C₉H₈F₂O₂ | C₉H₈F₂O₂ | Isomeric, same formula |
| Molecular Weight | 186.16 g/mol | 186.16 g/mol | Isomeric, same weight |
| Boiling Point | Estimated ~220-230 °C | Estimated ~215-225 °C | The more symmetrical 3,5-isomer may pack more efficiently, leading to a slightly higher boiling point. |
| Calculated logP | ~1.9-2.1 | ~1.9-2.1 | Minimal difference expected, though the 2,4-isomer might be slightly more polar due to asymmetry. |
| α-Proton Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | The symmetrical inductive withdrawal in the 3,5-isomer strongly stabilizes the conjugate base (enolate). |
| Dipole Moment | Lower | Higher | The symmetrical 3,5-substitution leads to partial cancellation of bond dipoles, whereas the 2,4-isomer is highly asymmetric. |
Part 2: Synthesis and Commercial Accessibility
Both isomers are typically prepared via the esterification of their corresponding phenylacetic acids, which are commercially available but derived from different synthetic pathways. The choice of starting material is often dictated by cost and the scalability of the initial fluorination strategies.
A general and reliable method for the synthesis of these esters from the parent acid is the Fischer esterification. This acid-catalyzed reaction is robust and high-yielding, making it suitable for laboratory and pilot scales.
General Synthetic Workflow: Fischer Esterification
Sources
A Comparative Guide to the Reactivity of Methyl 2-(3,5-difluorophenyl)acetate and Methyl 2-(2,5-difluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced reactivity of positional isomers can have profound implications for synthesis, biological activity, and material properties. This guide offers an in-depth comparison of the reactivity of two such isomers: Methyl 2-(3,5-difluorophenyl)acetate and Methyl 2-(2,5-difluorophenyl)acetate. By examining the electronic and steric effects imparted by the differing fluorine substitution patterns, we aim to provide a predictive framework for their behavior in common chemical transformations.
Introduction: The Subtle Influence of Fluorine Positioning
This compound and Methyl 2-(2,5-difluorophenyl)acetate are structurally similar, differing only in the placement of one fluorine atom on the phenyl ring. However, this seemingly minor variation significantly alters the electronic distribution and steric environment of the molecule, leading to distinct differences in their chemical reactivity. Understanding these differences is crucial for chemists aiming to leverage their unique properties in synthetic strategies.
The reactivity of these esters is primarily centered around two key sites: the ester carbonyl group, which is susceptible to nucleophilic acyl substitution (e.g., hydrolysis), and the benzylic methylene group, which can undergo nucleophilic substitution (SN1/SN2) or deprotonation. The fluorine atoms, with their strong electron-withdrawing inductive effects and weaker electron-donating resonance effects, play a pivotal role in modulating the reactivity at both of these positions.
Theoretical Framework: Electronic and Steric Considerations
The differing substitution patterns of the two isomers give rise to distinct electronic and steric environments that govern their reactivity.
This compound:
-
Electronic Effects: The two fluorine atoms are positioned meta to the acetate substituent. In this configuration, their strong electron-withdrawing inductive effects dominate, significantly increasing the electrophilicity of the aromatic ring and, to a lesser extent, the benzylic carbon and the ester carbonyl. The resonance effect from the fluorine atoms does not extend to the benzylic position from the meta position.
-
Steric Effects: The meta positioning of the fluorine atoms results in minimal steric hindrance around the benzylic methylene group and the ester functionality.
Methyl 2-(2,5-difluorophenyl)acetate:
-
Electronic Effects: This isomer possesses one fluorine atom ortho and another meta to the acetate group. The ortho fluorine exerts a strong inductive electron-withdrawing effect and a weaker, but still significant, resonance effect. The meta fluorine contributes primarily through its inductive effect. The cumulative effect is a strong electron withdrawal from the ring and the benzylic position.
-
Steric Effects: The presence of a fluorine atom in the ortho position introduces notable steric hindrance around the benzylic methylene group and the ester. This can impede the approach of bulky nucleophiles or reagents.
Comparative Reactivity Analysis
Based on the theoretical framework, we can predict the relative reactivity of the two isomers in key chemical transformations.
Ester Hydrolysis (Nucleophilic Acyl Substitution)
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental reaction. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon.
Prediction: this compound is expected to undergo hydrolysis at a faster rate than Methyl 2-(2,5-difluorophenyl)acetate.
Causality: The two meta fluorine atoms in the 3,5-isomer exert a strong, symmetrical electron-withdrawing inductive effect, which is effectively transmitted to the ester carbonyl group, increasing its electrophilicity and susceptibility to nucleophilic attack by water or hydroxide ions. In the 2,5-isomer, while there are also two electron-withdrawing fluorine atoms, the ortho fluorine's proximity may lead to some steric hindrance for the approaching nucleophile. Furthermore, the electronic effects are not as symmetrically focused on withdrawing electron density from the substituent as in the 3,5-isomer.
Experimental Protocol: Comparative Hydrolysis Rate Study
A comparative kinetic study can be performed to validate this prediction. The hydrolysis can be monitored by tracking the disappearance of the ester or the appearance of the carboxylic acid using techniques like HPLC or NMR spectroscopy.
Step-by-Step Methodology:
-
Solution Preparation: Prepare equimolar solutions of this compound and Methyl 2-(2,5-difluorophenyl)acetate in a suitable solvent mixture (e.g., acetonitrile/water).
-
Reaction Initiation: Initiate the hydrolysis by adding a known concentration of acid (e.g., HCl) or base (e.g., NaOH) catalyst.
-
Time-Course Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by neutralization).
-
Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the remaining ester and the formed carboxylic acid.
-
Data Analysis: Plot the concentration of the ester versus time for both isomers and determine the rate constants for the hydrolysis reactions.
Nucleophilic Substitution at the Benzylic Position (SN2 Reaction)
The benzylic methylene group is a potential site for nucleophilic substitution. The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center.[5][6][7][8][9]
Prediction: this compound will exhibit a higher reactivity in SN2 reactions compared to Methyl 2-(2,5-difluorophenyl)acetate.
Causality: The primary determinant for the rate of an SN2 reaction is steric accessibility of the electrophilic carbon. The ortho-fluorine atom in the 2,5-isomer presents significant steric bulk in the immediate vicinity of the benzylic methylene group, hindering the backside attack of a nucleophile. In contrast, the meta-fluorines in the 3,5-isomer are further removed and do not sterically impede the approach of the nucleophile.[6]
Experimental Protocol: Comparative SN2 Reaction Kinetics
A kinetic study comparing the rates of reaction of both isomers with a common nucleophile (e.g., sodium azide or sodium cyanide) can provide quantitative evidence for this prediction.
Step-by-Step Methodology:
-
Reactant Solutions: Prepare solutions of known concentrations of each ester and the chosen nucleophile in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Reaction Initiation: Mix the ester and nucleophile solutions at a constant temperature.
-
Monitoring: Follow the progress of the reaction by monitoring the consumption of the starting material or the formation of the product using GC-MS or LC-MS.
-
Data Analysis: Determine the second-order rate constants for each reaction by plotting the appropriate concentration data against time.
Data Summary
| Reaction Type | This compound | Methyl 2-(2,5-difluorophenyl)acetate | Rationale |
| Ester Hydrolysis | Faster | Slower | Higher electrophilicity of the carbonyl carbon due to symmetrical inductive effects and less steric hindrance. |
| SN2 Reaction | Faster | Slower | Reduced steric hindrance at the benzylic position allows for easier backside attack by the nucleophile. |
Physicochemical Properties:
| Property | This compound | Methyl 2-(2,5-difluorophenyl)acetate |
| Molecular Formula | C₉H₈F₂O₂ | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol | 186.16 g/mol |
| CAS Number | 117373-15-2 | 167484-38-0[10] |
Conclusion
The positional isomerism of the fluorine atoms in this compound and Methyl 2-(2,5-difluorophenyl)acetate leads to predictable and significant differences in their chemical reactivity. The 3,5-isomer, with its symmetrical electron-withdrawing effects and minimal steric hindrance, is anticipated to be more reactive towards both nucleophilic acyl substitution at the ester and SN2 reactions at the benzylic position. In contrast, the 2,5-isomer, with its sterically encumbering ortho-fluorine, is expected to be less reactive in these transformations.
This guide provides a foundational understanding for researchers and drug development professionals in selecting the appropriate isomer for their synthetic targets and in predicting their chemical behavior. The provided experimental protocols offer a framework for obtaining quantitative data to validate these predictions and further elucidate the nuanced reactivity of these important fluorinated building blocks.
References
- Dalal, M. (n.d.). SN2′, SNi′ and SET Mechanisms. Dalal Institute.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- NRC Research Press. (2009, March 12). The Neutral Hydrolysis of Methyl Acetate. Part 2.
- ResearchGate. (2025, August 7).
- eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY.
- YouTube. (2019, December 19). SN2 reaction kinetics.
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- Springer. (2025, June 10).
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- PubMed Central. (n.d.). A Computational Study of the Hydrolysis of dGTP Analogues with Halomethylene Modified Leaving Groups in Solution: Implications for the Mechanism of DNA Polymerases.
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- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246).
- ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2-(3,5-difluorophenyl)acetate and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Difluorophenyl Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The 3,5-difluorophenyl moiety, a key component of our parent molecule, Methyl 2-(3,5-difluorophenyl)acetate (MDFA) , is of particular interest. The two fluorine atoms exert a powerful influence on the molecule's electronic properties through their inductive electron-withdrawing effects. This modulation can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making derivatives of this scaffold valuable candidates in pharmaceutical research.[1]
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to unambiguously characterize MDFA and its structurally similar derivatives. We will move beyond rote procedural descriptions to explore the causal relationships between molecular structure and spectral output. Our objective is to equip you with the strategic insights needed to select the appropriate analytical methods, interpret complex data, and validate the structure of novel chemical entities with confidence. For the purpose of this guide, we will compare the parent MDFA with two hypothetical, yet plausible, derivatives:
-
Derivative A: Methyl 2-(2,4-difluoro-5-methoxyphenyl)acetate - An isomer with an added electron-donating methoxy group.
-
Derivative B: 2-(3,5-difluorophenyl)-N-methylacetamide - An amide analogue, exploring the impact of modifying the ester functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides granular information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. For fluorinated compounds like MDFA, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial; it is imperative.
Expertise in Action: Why a Multi-Nuclear NMR Approach is Essential
Choosing to acquire ¹H, ¹³C, and ¹⁹F NMR spectra is a decision rooted in the unique chemistry of organofluorine compounds.
-
¹H NMR provides the initial map of proton environments.
-
¹³C NMR reveals the carbon skeleton.
-
¹⁹F NMR is exceptionally sensitive and operates over a wide chemical shift range, making it a superb probe for detecting even minor structural or isomeric differences.[2] Crucially, the presence of fluorine introduces heteronuclear coupling (J-coupling) between ¹⁹F and both ¹H and ¹³C nuclei. These coupling patterns are a treasure trove of structural information, allowing us to confirm the precise location of fluorine atoms relative to the rest of the molecule.
Experimental Protocol: A Self-Validating Workflow for NMR Analysis
A robust NMR protocol ensures reproducibility and accuracy. This workflow is designed to be self-validating by incorporating universally recognized standards.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should have minimal signals that overlap with analyte resonances.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is chosen because its protons are highly shielded, providing a sharp singlet at 0.00 ppm that rarely interferes with analyte signals and serves as a universal reference point.[3]
-
-
Instrument Calibration:
-
Before analysis, ensure the NMR spectrometer is properly tuned and shimmed to maximize magnetic field homogeneity, which is essential for achieving high-resolution spectra with sharp, well-defined peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.[4]
-
Acquire a 1D ¹³C{¹H} proton-decoupled spectrum. Decoupling simplifies the spectrum by removing C-H coupling, causing each unique carbon to appear as a singlet.
-
Acquire a 1D ¹⁹F{¹H} proton-decoupled spectrum.
-
For unambiguous assignments, acquire two-dimensional (2D) spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei, and HMBC (Heteronuclear Multiple Bond Correlation) to identify longer-range (2-3 bond) H-C correlations.[5][6]
-
Sources
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A Comparative Guide to the Purity Validation of Methyl 2-(3,5-difluorophenyl)acetate by HPLC and NMR
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Methyl 2-(3,5-difluorophenyl)acetate is a critical intermediate in the synthesis of various pharmacologically active molecules and advanced materials. Its molecular structure, featuring a difluorinated phenyl ring, imparts unique electronic properties that are often essential for the biological activity or performance of the final product. Consequently, the purity of this building block is not merely a quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the downstream synthetic process.
This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to select the most appropriate analytical strategy, or combination of strategies, for your specific needs.
The Analytical Challenge: Anticipating Potential Impurities
A robust analytical method is one that can separate and quantify the target analyte from any potential process-related impurities. The synthesis of this compound, typically via Fischer esterification of 3,5-difluorophenylacetic acid or other routes, can introduce several potential impurities. These may include:
-
Unreacted Starting Materials: Such as 3,5-difluorophenylacetic acid.
-
Reagent-Related Impurities: Residual solvents or catalysts.
-
Side-Products: Isomeric impurities or by-products from competing reaction pathways.[1][2]
-
Degradants: Products of hydrolysis (the parent carboxylic acid) or other degradation pathways.
An effective purity assessment must be able to resolve and detect these species, often at very low levels.
Method 1: High-Performance Liquid Chromatography (HPLC) for High-Sensitivity Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity and stability testing.[3] Its strength lies in its exceptional resolving power and sensitivity, making it ideal for detecting and quantifying trace-level impurities. We will focus on a Reversed-Phase HPLC (RP-HPLC) method, which is perfectly suited for separating moderately polar organic molecules like our target compound.[4]
Expertise in Action: Causality Behind the HPLC Method Design
The choice of each parameter in an HPLC method is deliberate and grounded in the physicochemical properties of the analyte.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the industry standard and an excellent first choice for aromatic compounds.[5] The nonpolar C18 chains interact with the aromatic ring and ester group of the analyte via hydrophobic interactions, providing strong retention and good peak shape.
-
Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile) is employed. Starting with a higher water concentration allows for the retention of the analyte on the C18 column. Gradually increasing the acetonitrile concentration decreases the mobile phase polarity, causing the elution of first the more polar impurities (e.g., the parent carboxylic acid) and then the analyte itself.
-
Detector: A UV-Vis Diode Array Detector (DAD) is selected. The difluorophenyl ring is a strong chromophore, providing a robust UV absorbance signal for sensitive detection.[6] A DAD allows for simultaneous monitoring at multiple wavelengths, which can help in distinguishing between impurities and confirming peak purity.
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[7][8][9]
1. Sample Preparation:
- Accurately weigh approximately 25 mg of this compound.
- Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50.0 mL to create a stock solution of ~500 µg/mL.[4]
- Further dilute this stock solution with the same diluent to a working concentration of ~25 µg/mL for analysis.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard for aromatic compounds, providing good resolution and efficiency.[4] |
| Mobile Phase A | 0.1% Acetic Acid in Water | Acidification improves peak shape for acidic impurities.[10] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff.[10] |
| Gradient Elution | 0-5 min, 50% B; 5-15 min, 50% to 90% B; 15-20 min, 90% B | A gradient ensures elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[4] |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[4] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading.[10] |
| Detection | UV-DAD at 265 nm | Wavelength of strong absorbance for the phenyl ring. |
3. Method Validation Parameters (as per ICH Q2(R1)):
| Parameter | Purpose | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity | To ensure the method can assess the analyte in the presence of impurities. | Peak for the main component is well-resolved from any other peaks (Resolution > 2.0). |
| Linearity | To demonstrate proportionality of peak area to concentration. | Correlation coefficient (R²) ≥ 0.999 over a range (e.g., 5-50 µg/mL).[3][4] |
| Precision | Repeatability and intermediate precision of the measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.[4] |
| Accuracy | Closeness of test results to the true value. | Recovery of 98.0% - 102.0% for spiked samples.[4] |
| LOD & LOQ | Lowest amount detectable & quantifiable. | Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.[3][11] |
Data Interpretation
Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (AreaAnalyte / ΣAreaAll Peaks) x 100
This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for that impurity would be required to determine its Relative Response Factor (RRF).[12]
Method 2: Nuclear Magnetic Resonance (NMR) for Absolute Quantification and Structural Confirmation
NMR spectroscopy is an inherently quantitative primary method, meaning it can determine the amount of a substance without needing a reference standard of that same substance.[13][14] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] This makes quantitative NMR (qNMR) an exceptionally powerful tool for purity assessment, providing both structural confirmation and an absolute purity value in a single experiment.[16][17]
Expertise in Action: Designing the qNMR Experiment
-
Nucleus Selection: ¹H NMR is the ideal choice for this molecule. Protons are highly abundant (99.99%) and have the highest sensitivity of any stable NMR-active nucleus, leading to short experiment times.[15]
-
Solvent: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) is a good first choice as it is a common solvent for organic molecules and its residual peak does not typically interfere with the signals of interest.
-
Internal Standard (IS): The key to qNMR is the use of a stable, high-purity internal standard.[13] The IS must have at least one signal that is in a clean region of the spectrum, away from any analyte signals. For this compound, a compound like 1,2,4,5-tetrachloro-3-nitrobenzene is a suitable choice. Its single proton signal appears far downfield (~8.2 ppm), well away from the analyte's signals.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) is critical. A delay of 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated ensures that all protons are fully relaxed before the next scan, making the signal integrals directly comparable.
Expected ¹H NMR Spectrum
The structure of this compound would produce a clean ¹H NMR spectrum with four distinct signals:
-
~3.7 ppm (singlet, 3H): The methyl ester protons (-OCH₃).
-
~3.75 ppm (singlet, 2H): The methylene protons (-CH₂-).
-
~6.8 ppm (triplet, 1H): The proton at the 4-position of the phenyl ring.
-
~6.9 ppm (doublet of doublets, 2H): The protons at the 2- and 6-positions of the phenyl ring.
Any additional peaks would indicate the presence of impurities.[18][19][20]
Experimental Protocol: Validated qNMR Method
1. Sample Preparation:
- Accurately weigh ~15 mg of this compound into an NMR tube.
- Accurately weigh ~10 mg of the internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) into the same NMR tube.
- Add ~0.7 mL of deuterated solvent (e.g., CDCl₃).
- Vortex until fully dissolved.
2. NMR Data Acquisition (Typical Parameters on a 400 MHz spectrometer):
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | Standard 30° or 90° pulse | A 30° pulse with a shorter D1 or a 90° pulse with a longer D1 can be used. |
| Spectral Width | ~16 ppm | Covers the full range of expected proton signals.[21] |
| Acquisition Time | ~4 seconds | Ensures good digital resolution. |
| Relaxation Delay (D1) | 30 seconds | Ensures full relaxation for accurate quantification. |
| Number of Scans | 16-64 | To achieve a good signal-to-noise ratio (>250:1) for the signals being integrated. |
3. Data Processing and Purity Calculation:
- Apply Fourier transform, phase correction, and baseline correction to the spectrum.
- Carefully integrate the well-resolved signal of the analyte and the signal of the internal standard. For the analyte, the methylene singlet (~3.75 ppm, 2H) is an excellent choice.
- Calculate the purity using the following formula:
Head-to-Head Comparison: HPLC vs. qNMR
Both HPLC and qNMR are powerful, validated techniques, but they offer different advantages. The choice between them depends on the specific analytical question being asked.[16][22]
| Feature | HPLC (with UV-DAD) | qNMR (¹H) |
| Principle | Chromatographic separation based on polarity | Spectroscopic detection based on nuclear magnetic properties |
| Quantification | Relative (Area %), requires analyte standard for absolute quantification. | Absolute (Primary Method), uses an internal standard.[13] |
| Specificity | High resolving power for isomers and closely related impurities. | Excellent for structural confirmation. May have overlapping signals. |
| Sensitivity | Very high (typically low µg/mL to ng/mL).[11] | Moderate (typically requires >5 mg of sample).[13] |
| Precision | Excellent (RSD < 2%).[4] | Excellent (RSD can be < 1%).[16] |
| Sample Throughput | Higher, with modern autosamplers. | Can be very fast per sample once the method is set.[22] |
| Information Provided | Purity profile, retention times. | Absolute purity, structural confirmation, impurity identification. |
| Sample State | Destructive (sample is consumed). | Non-destructive (sample can be recovered).[22] |
| Cost | Lower initial instrument cost. Higher per-sample cost (solvents, columns). | Higher initial instrument cost. Lower per-sample cost (less solvent).[22] |
Integrated Analytical Workflow
For comprehensive validation, HPLC and qNMR should not be viewed as competing, but as complementary, orthogonal techniques. An integrated workflow provides the highest degree of confidence in the material's quality.
Caption: Integrated workflow for comprehensive purity validation.
Conclusion and Recommendation
Both HPLC and qNMR are robust, validatable methods for assessing the purity of this compound.
-
HPLC is the superior choice for routine quality control and for detecting and quantifying unknown, trace-level impurities. Its high sensitivity and resolving power are unmatched for creating a detailed impurity profile.
-
qNMR is the definitive method for providing an absolute purity value and for simultaneously confirming the identity of the material. As a primary ratio method, its accuracy is traceable to the SI units via the purity of the certified internal standard.[13]
-
Use qNMR to establish an accurate, absolute purity value for a primary reference standard of this compound. This analysis also serves as the definitive structural confirmation.
-
Use HPLC to develop a stability-indicating method that can resolve all potential process impurities and degradants. The qNMR-validated reference standard can then be used to accurately quantify impurities in routine batches via HPLC, eliminating the need for creating and qualifying standards for every single impurity.
This integrated strategy leverages the strengths of both techniques, providing a self-validating and scientifically rigorous system that ensures the highest quality of this critical synthetic intermediate.
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. Retrieved from [Link]
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Dineva, S., Zlateva-Panayotova, N., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-355. Available from: [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 69, 3-13. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]
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Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023). MDPI. Available from: [Link]
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Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 748. Available from: [Link]
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ChemInform Abstract: The Use of Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate as the Difluorocarbene Source to Generate an in situ Source of Difluoromethylene Triphenylphosphonium Ylide. (n.d.). ResearchGate. Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Available from: [Link]
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Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-33. Available from: [Link]
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Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (2016). ResearchGate. Available from: [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (n.d.). ResearchGate. Available from: [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS. Retrieved from [Link]
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Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (n.d.). ACG Publications. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]
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HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2024). Axion Labs. Retrieved from [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Regis Technologies. Retrieved from [Link]
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A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Methyl 2-(3,5-difluorophenyl)acetate Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a promising therapeutic candidate.[1] This guide provides an in-depth analysis of the anticipated in vitro metabolic stability of compounds derived from "Methyl 2-(3,5-difluorophenyl)acetate," a scaffold of increasing interest in medicinal chemistry. We will dissect the structural features that govern its metabolism, compare hypothetical derivatives, and provide a robust experimental protocol for assessing metabolic stability in your own laboratory.
The Significance of the 3,5-Difluorophenyl Moiety: A Double-Edged Sword
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[2] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. In the context of the 3,5-difluorophenyl group, these fluorine atoms serve to block potential sites of aromatic hydroxylation, a common metabolic pathway for phenyl rings mediated by Cytochrome P450 (CYP) enzymes.[2][3] This substitution pattern is expected to confer a significant metabolic advantage compared to non-fluorinated analogues. Indeed, the fluorine substituents in 3,5-difluorophenylacetic acid are noted to contribute to improved metabolic stability and bioavailability.[4]
However, it is crucial to recognize that fluorination does not guarantee metabolic inertness. The electron-withdrawing nature of fluorine can influence the reactivity of other parts of the molecule.[2] Furthermore, while the C-F bond itself is strong, metabolic processes at other sites can lead to the formation of unstable intermediates that may subsequently defluorinate.[5][6] Therefore, a thorough in vitro metabolic assessment is indispensable.
Anticipated Metabolic Pathways
The metabolism of "this compound" and its derivatives is likely to proceed through two primary pathways:
-
Ester Hydrolysis: The methyl ester group is a prime target for hydrolysis by carboxylesterases, which are abundant in the liver, to form the corresponding carboxylic acid, 3,5-difluorophenylacetic acid. This is an NADPH-independent process.
-
Oxidative Metabolism: While the 3,5-difluoro substitution protects the aromatic ring from extensive oxidation, other positions on the molecule may be susceptible to CYP-mediated metabolism. The exact sites of oxidation will depend on the nature of the derivatives.
A conceptual overview of these initial metabolic steps is presented below.
Caption: Predicted initial metabolic pathways for the parent compound.
A Comparative Analysis of Hypothetical Derivatives
In the absence of direct experimental data for a series of derivatives, we can postulate how structural modifications might influence metabolic stability. This structure-activity relationship (SAR) is a critical aspect of medicinal chemistry.
| Derivative | Modification | Predicted Impact on Metabolic Stability | Rationale |
| Compound A (Parent) | This compound | Moderate | Susceptible to ester hydrolysis. The difluorophenyl group is expected to be stable. |
| Compound B | Replacement of methyl ester with an amide | Increased | Amides are generally more resistant to hydrolysis than esters. |
| Compound C | Introduction of a hydroxyl group on the acetate side chain | Decreased | The hydroxyl group provides a new site for oxidation by CYP enzymes or for conjugation reactions (Phase II metabolism). |
| Compound D | Replacement of the difluorophenyl group with a non-fluorinated phenyl group | Decreased | The phenyl ring is now susceptible to aromatic hydroxylation by CYP enzymes. |
| Compound E | Bioisosteric replacement of the carboxylic acid (from hydrolyzed parent) with a tetrazole | Increased | Tetrazoles are common bioisosteres for carboxylic acids and are generally more metabolically stable. |
This table illustrates the importance of considering how even small structural changes can significantly alter the metabolic profile of a compound.
Experimental Protocol: A Validated Approach to Assessing In Vitro Metabolic Stability
To experimentally determine the metabolic stability of your compounds, a well-controlled in vitro assay using human liver microsomes (HLM) is the industry standard. HLMs are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the CYP family.[7]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in a suitable organic solvent (e.g., DMSO).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes, and test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[3]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).
-
The following diagram outlines this experimental workflow.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
While the 3,5-difluorophenyl moiety in "this compound" and its derivatives is anticipated to confer a degree of metabolic stability, a comprehensive in vitro evaluation is essential. The primary metabolic liabilities are likely to be ester hydrolysis and oxidation at other susceptible sites. By systematically modifying the structure and employing robust in vitro assays, such as the one detailed in this guide, researchers can effectively triage compounds and select candidates with the most promising pharmacokinetic profiles for further development. This data-driven approach is fundamental to the successful progression of new therapeutic agents from the bench to the clinic.
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Alle, T., Joyasawal, S., Oukoloff, K., Long, K., Owyang, Z., Francisco, K. R., ... & Ballatore, C. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]
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FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. (n.d.). U.S. Food and Drug Administration. [Link]
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A Senior Application Scientist's Guide to "In Silico" Modeling: Predicting the Binding of Methyl 2-(3,5-difluorophenyl)acetate Derivatives to Fatty Acid Amide Hydrolase (FAAH)
This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the "in silico" modeling of Methyl 2-(3,5-difluorophenyl)acetate derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH). We will explore the rationale behind computational choices and provide a comparative analysis of key techniques, supported by step-by-step protocols and data interpretation insights.
Introduction: The Rationale for "In Silico" Investigation of FAAH Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of bioactive lipids like anandamide.[1][2][3] Inhibition of FAAH increases the levels of these endogenous cannabinoids, presenting a promising therapeutic strategy for a range of conditions, including pain, anxiety, and inflammatory disorders.[2][4][5][6] Phenylacetate derivatives have emerged as a promising class of FAAH inhibitors. "In silico" modeling, or computer-aided drug design, offers a powerful and cost-effective approach to predict and analyze the binding of these small molecules to the FAAH active site, thereby guiding the design of more potent and selective inhibitors.[7][8][9]
This guide will focus on a representative compound, this compound, and its derivatives to illustrate a robust "in silico" workflow. We will compare and contrast two fundamental computational techniques: molecular docking for initial binding pose prediction and molecular dynamics (MD) simulations for a more dynamic and refined understanding of the protein-ligand interactions.
Preparing the Molecular Stage: Protein and Ligand Setup
The accuracy of any "in silico" model is fundamentally dependent on the quality of the starting structures. This section details the critical steps for preparing the FAAH protein and the small molecule ligands.
Target Protein Preparation: Human FAAH
The crystal structure of human FAAH provides the atomic coordinates necessary for our simulations. A suitable structure, for instance, the humanized-rat FAAH in complex with a carbamate inhibitor (PDB ID: 3LJ7), can be obtained from the RCSB Protein Data Bank.[10]
Protocol: Protein Preparation
-
Obtain the PDB File: Download the PDB file (e.g., 3LJ7) from the .
-
Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.
-
Add Hydrogen Atoms: The PDB file typically lacks hydrogen atoms. Add them according to standard geometries and ionization states at a physiological pH (around 7.4). Most molecular modeling packages have built-in tools for this.
-
Assign Partial Charges and Atom Types: Assign appropriate partial charges and atom types to each atom in the protein. This is crucial for calculating the electrostatic and van der Waals interactions. Force fields like AMBER or CHARMM are commonly used for this purpose.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
Ligand Preparation: this compound and its Derivatives
For this guide, we will consider this compound and a few hypothetical derivatives with varying substitutions on the phenyl ring to illustrate the comparative analysis.
Protocol: Ligand Preparation
-
2D Sketching and 3D Conversion: Draw the 2D structures of the ligands using a chemical drawing tool like ChemDraw or the open-source Avogadro.[11] Convert these 2D structures into 3D conformations.
-
Energy Minimization: Perform a thorough energy minimization of each ligand's 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation.
-
Assign Partial Charges: Calculate and assign partial charges to the ligand atoms. Methods like Gasteiger or AM1-BCC are commonly employed.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is essential for flexible docking, allowing the ligand to adopt different conformations within the protein's binding site.
Comparative "In Silico" Methodologies: Docking vs. Molecular Dynamics
We will now delve into the application and comparison of molecular docking and molecular dynamics simulations to predict the binding of our phenylacetate derivatives to FAAH.
Molecular Docking: A Rapid Assessment of Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein. It is a relatively fast method, making it ideal for virtual screening of large compound libraries.
Workflow: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.
-
Define the Binding Site (Grid Box): Define a three-dimensional grid box that encompasses the active site of FAAH. The dimensions and location of this box are critical for a successful docking run. For FAAH, the active site is well-characterized and includes a catalytic triad of Ser241, Ser217, and Lys142.[7]
-
Run Docking Simulation: Execute the AutoDock Vina program, specifying the prepared receptor, ligand, and grid box parameters.
-
Analyze Results: Vina will output a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). Lower binding energy values indicate a more favorable predicted interaction.
Visualizing the Docking Workflow:
Caption: Molecular Docking Workflow.
Comparative Data: Predicted Binding Affinities of Phenylacetate Derivatives
| Derivative | Substitution | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Parent | H | -7.2 | Ser241, Ile238, Leu404 |
| Derivative 1 | 4-Chloro | -7.8 | Ser241, Ile238, Met436 |
| Derivative 2 | 4-Methoxy | -6.9 | Ser241, Thr236, Leu404 |
| Derivative 3 | 4-Trifluoromethyl | -8.1 | Ser241, Ile238, Met495 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics (MD) Simulation: A Deeper Dive into Dynamic Interactions
While docking provides a static snapshot of the binding event, molecular dynamics simulations offer a more realistic and dynamic view of the protein-ligand complex over time. MD simulations can be used to assess the stability of the docked pose and to calculate more accurate binding free energies.
Workflow: MD Simulation with GROMACS
GROMACS is a versatile and widely used software package for performing molecular dynamics simulations.
-
System Setup:
-
Complex Formation: Create a complex of the FAAH protein with the ligand in the pose predicted by molecular docking.
-
Solvation: Place the protein-ligand complex in a simulation box and solvate it with water molecules.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at a constant pressure (e.g., 1 bar). This allows the system to reach a stable state.
-
Production MD: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to understand the dynamics of the interaction. This includes calculating Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analyzing hydrogen bonds and other non-covalent interactions over time.
Visualizing the MD Simulation Workflow:
Caption: Molecular Dynamics Simulation Workflow.
Comparative Data: Stability and Interaction Analysis from MD Simulations
| Derivative | Average RMSD of Ligand (Å) | Key Stable Hydrogen Bonds |
| Parent | 1.2 ± 0.3 | Ser241 (backbone) |
| Derivative 1 | 0.9 ± 0.2 | Ser241 (backbone), Thr236 (side chain) |
| Derivative 2 | 2.5 ± 0.8 | Unstable interactions |
| Derivative 3 | 1.1 ± 0.4 | Ser241 (backbone), Met495 (side chain) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Beyond Binding: Predicting ADMET Properties
A potent inhibitor is not necessarily a good drug candidate. It is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. Several "in silico" tools and web servers, such as SwissADME and ADMET-AI, can predict these properties based on the chemical structure of the compound.[6][9]
Key ADMET Parameters to Consider:
-
Lipinski's Rule of Five: A set of rules to evaluate druglikeness.
-
Solubility: Predicted aqueous solubility.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS-acting drugs.
-
CYP450 Inhibition: Potential for drug-drug interactions.
-
Toxicity Risks: Predictions for mutagenicity, carcinogenicity, etc.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the "in silico" modeling of this compound derivatives as FAAH inhibitors. By combining molecular docking for rapid screening and molecular dynamics simulations for detailed analysis, researchers can gain valuable insights into the structure-activity relationships of these compounds. The integration of ADMET prediction further refines the selection of promising candidates for experimental validation.
The field of computational drug discovery is continually evolving, with the integration of artificial intelligence and machine learning promising to further accelerate the design of novel therapeutics.[1] As a Senior Application Scientist, I encourage the adoption of these powerful "in silico" tools to enhance the efficiency and success rate of your drug discovery programs.
References
-
Fatty-acid amide hydrolase 1 - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Crystal structures of FAAH show that the enzyme is a homodimer (monomers in different colors) in solution, with each subunit having a mass of 63 kD. (2014, May 3). Proteopedia. Retrieved January 23, 2026, from [Link]
-
Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. (2009). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2010). PMC. Retrieved January 23, 2026, from [Link]
-
Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. (2015). NIH. Retrieved January 23, 2026, from [Link]
-
FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
3LJ7: 3D-crystal structure of humanized-rat fatty acid amide hydrolase (FAAH) conjugated with Carbamate inhibitor URB597. (2010, June 9). RCSB PDB. Retrieved January 23, 2026, from [Link]
-
Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. (1999). PNAS. Retrieved January 23, 2026, from [Link]
-
FAAH - Fatty-acid amide hydrolase 1 - Homo sapiens (Human). (n.d.). UniProt. Retrieved January 23, 2026, from [Link]
-
The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study. (2019). PMC. Retrieved January 23, 2026, from [Link]
-
Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. (2016). PMC. Retrieved January 23, 2026, from [Link]
-
Protein structure - FAAH. (n.d.). The Human Protein Atlas. Retrieved January 23, 2026, from [Link]
-
Fatty Acid Amide Hydrolase: From Characterization to Therapeutics. (2007). UCL-Bruxelles, Belgique. Retrieved January 23, 2026, from [Link]
-
The fatty acid amide hydrolase (FAAH). (2002). PubMed. Retrieved January 23, 2026, from [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022, March 3). PMC. Retrieved January 23, 2026, from [Link]
-
Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2023). arXiv. Retrieved January 23, 2026, from [Link]
-
SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 23, 2026, from [Link]
-
Avogadro. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
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- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of Methyl 2-(3,5-difluorophenyl)acetate in the Development of Novel Antibiotics Against Drug-Resistant Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the discovery of novel chemical scaffolds with potent activity against multi-drug resistant pathogens is of paramount importance. One such area of promising research is the development of diphenylurea derivatives as a new class of antibiotics targeting resilient bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). Central to the synthesis of some of these promising drug candidates is the versatile building block, Methyl 2-(3,5-difluorophenyl)acetate .
This guide provides an in-depth analysis of the application of this compound in the successful discovery of potent diphenylurea-based antibacterial agents. We will explore the rationale behind its use, compare its synthetic utility against potential alternatives, and provide detailed experimental protocols to empower researchers in their quest for the next generation of antibiotics.
The Rise of Diphenylureas as a New Antibiotic Class
Recent drug discovery efforts have identified diphenylurea-containing compounds as a potent new class of antibacterial agents. These molecules have demonstrated significant efficacy against clinically important Gram-positive bacteria, including strains that have developed resistance to last-resort antibiotics.[1][2] The mechanism of action for some of these compounds has been shown to involve the inhibition of bacterial cell wall biosynthesis, a validated and highly attractive target for antibacterial drugs.[3]
Two notable examples from this class, designated as compound 1 and compound 2 , have shown to inhibit the growth of clinically relevant MRSA isolates at low concentrations and exhibit rapid bactericidal activity.[3] Further optimization of this scaffold has led to the discovery of even more potent analogs, such as the cycloheptyloxyl derivative 21n , which displays significant advantages over existing antibiotics like vancomycin and linezolid.[1]
The core structure of these active molecules consists of two phenyl rings linked by a urea functional group. The strategic placement of various substituents on these rings is crucial for modulating the compound's antibacterial activity, pharmacokinetic properties, and toxicity profile. It is in the synthesis of the "left-hand" portion of these molecules that this compound plays a pivotal role.
This compound: A Key Synthetic Intermediate
The 3,5-difluorophenylacetic acid moiety, readily derived from this compound, is a critical component of several potent diphenylurea antibiotics. The fluorine atoms at the 3 and 5 positions of the phenyl ring are not merely passive substituents; they significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic fluorination can enhance binding to the biological target and improve the drug-like properties of the final compound.
The synthetic pathway to the active diphenylurea compounds typically involves the preparation of a substituted aniline precursor, which is then reacted with an isocyanate to form the central urea linkage. This compound serves as a readily available and versatile starting material for the synthesis of the required 3,5-difluorophenyl-containing aniline fragment.
Comparative Performance and Alternatives
The choice of this compound as a starting material offers several advantages over potential alternatives:
-
Commercial Availability and Cost-Effectiveness: This compound is commercially available from various suppliers, making it an accessible starting point for both academic research and larger-scale drug development campaigns.
-
Synthetic Tractability: The ester functionality of this compound allows for straightforward chemical manipulations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acyl azide and subsequently rearranged to the desired aniline via a Curtius rearrangement. This provides a reliable and high-yielding route to the key aniline intermediate.
-
Introduction of the Difluoro Phenyl Moiety: The difluorinated phenyl ring is a desirable feature in many modern drug candidates due to the positive impact of fluorine on various ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Using this compound ensures the direct and efficient incorporation of this valuable structural motif.
Alternative synthetic strategies for accessing the 3,5-difluoroaniline core might involve multi-step sequences starting from less functionalized precursors, potentially leading to lower overall yields and increased production costs. For instance, starting from 1,3-difluorobenzene would require a nitration step followed by reduction, which can sometimes lead to issues with regioselectivity and the handling of hazardous reagents. The use of this compound streamlines the synthesis and provides a more direct path to the target aniline.
Experimental Data and Protocols
The following sections provide a detailed look at the synthesis of a key aniline intermediate from this compound and its subsequent use in the preparation of a potent diphenylurea antibiotic.
Data Presentation
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Hydrolysis of this compound | LiOH, THF/H₂O, rt | >95 | >98 |
| 2 | Formation of 3,5-Difluorophenylacetyl Azide | (1) SOCl₂, DMF (cat.), reflux; (2) NaN₃, acetone/H₂O, 0 °C to rt | ~90 (over 2 steps) | Used directly |
| 3 | Curtius Rearrangement to 3,5-Difluorobenzylamine | Toluene, reflux | ~85 | >97 |
| 4 | Urea Formation | 3,5-Difluorobenzylamine, substituted phenyl isocyanate, DCM, rt | 80-95 | >98 |
Experimental Workflow for Diphenylurea Synthesis
The overall workflow for the synthesis of a diphenylurea antibiotic using this compound as a key starting material is depicted below.
Caption: Synthetic workflow from this compound to a diphenylurea antibiotic.
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Difluorophenylacetic Acid
-
To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1) is added lithium hydroxide monohydrate (1.5 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The THF is removed under reduced pressure.
-
The aqueous solution is acidified to pH 2 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3,5-difluorophenylacetic acid as a white solid.
Step 2: Synthesis of 3,5-Difluorobenzylamine
-
A mixture of 3,5-difluorophenylacetic acid (1.0 eq), thionyl chloride (1.2 eq), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure.
-
The crude acyl chloride is dissolved in acetone and added dropwise to a cooled (0 °C) solution of sodium azide (1.5 eq) in water. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The reaction mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude acyl azide.
-
The crude acyl azide is dissolved in toluene and heated at reflux for 2-3 hours until the evolution of nitrogen gas ceases.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3,5-difluorobenzylamine.
Step 3: Synthesis of the Diphenylurea Derivative
-
To a solution of 3,5-difluorobenzylamine (1.0 eq) in dichloromethane (DCM) is added a solution of the desired substituted phenyl isocyanate (1.0 eq) in DCM dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to afford the final diphenylurea product.
Conclusion
The case of diphenylurea antibiotics demonstrates the critical importance of selecting the right building blocks in a successful drug discovery project. This compound has proven to be a valuable and efficient starting material for the synthesis of potent antibacterial agents against formidable pathogens like MRSA and VRSA. Its commercial availability, synthetic versatility, and the desirable properties conferred by the difluorophenyl moiety make it a superior choice compared to other potential synthetic routes. The detailed protocols and comparative analysis provided in this guide are intended to facilitate further research and development in this promising area of antibiotic discovery.
References
-
Mohammad, H., et al. (2017). Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus. PLoS ONE, 12(8), e0182821. [Link]
-
Mayhoub, A. S., et al. (2017). Diphenylurea derivatives for combating methicillin-and vancomycin-resistant Staphylococcus aureus. European Journal of Medicinal Chemistry, 130, 1-15. [Link]
-
Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. (2020). RSC Medicinal Chemistry, 11(9), 1055-1066. [Link]
-
Attia, A. S., et al. (2022). Exploring the structure-activity relationships of diphenylurea as an antibacterial scaffold active against methicillin- and vancomycin-resistant Staphylococcus aureus. European Journal of Medicinal Chemistry, 234, 114204. [Link]
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- 1. Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of aminobenzyloxyarylamide derivatives as selective κ opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
